OfHex1-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H42N4O7S |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-2-[6-[6-(azepan-1-yl)-1,3-dioxobenzo[de]isoquinolin-2-yl]hexylsulfanyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C31H42N4O7S/c32-31(41)33-25-27(38)26(37)23(18-36)42-30(25)43-17-8-4-3-7-16-35-28(39)20-11-9-10-19-22(34-14-5-1-2-6-15-34)13-12-21(24(19)20)29(35)40/h9-13,23,25-27,30,36-38H,1-8,14-18H2,(H3,32,33,41)/t23-,25-,26-,27-,30+/m1/s1 |
InChI Key |
OGOOTIYNYPREDH-GNVCQQPKSA-N |
Isomeric SMILES |
C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCS[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)N |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCSC5C(C(C(C(O5)CO)O)O)NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of OfHex1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer Ostrinia furnacalis, is a critical enzyme involved in the degradation of chitin.[1][2] Chitin is an essential structural component of the insect exoskeleton and gut lining. The breakdown of chitin is vital for insect growth, molting, and pupation.[2] Due to the absence of chitin in vertebrates and higher plants, OfHex1 has emerged as a promising target for the development of species-specific and environmentally friendly insecticides.[3][4] Inhibition of OfHex1 disrupts fundamental insect processes, leading to mortality. This guide provides a detailed overview of the mechanism of action for inhibitors targeting OfHex1.
Core Mechanism of Action
The primary mechanism of action for OfHex1 inhibitors is the competitive blockade of the enzyme's active site. By occupying the active site, these inhibitors prevent the binding and subsequent hydrolysis of the natural substrate, chitin. Structural studies of OfHex1 have identified key amino acid residues within the active site that are crucial for substrate binding and catalysis. Notably, Trp(490) in the +1 subsite of the active pocket plays a significant role in the selective inhibition of OfHex1. Another key residue, Trp(448), acts as a "lid" at the entrance of the active site, and its conformation is critical for enzymatic activity. Inhibitors are designed to interact with these and other residues in the active site to achieve high-affinity binding and potent inhibition.
Quantitative Data on OfHex1 Inhibitors
Several studies have identified and characterized inhibitors of OfHex1. The inhibitory potency is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate more potent inhibition.
| Compound Class | Specific Compound | Ki (µM) | IC50 (µM) | Selectivity over Human Homologues | Reference |
| Glycosylated Naphthalimides | 15y | 2.7 | - | High | |
| Glycosylated Naphthalimides | 15r | 5.3 | - | High | |
| ZINC Library Hit | Compound 5 | 28.9 | >100 | Significant |
Experimental Protocols
Enzyme Inhibition Assay for OfHex1
A common method to determine the inhibitory activity of compounds against OfHex1 involves a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant OfHex1 is expressed and purified. A fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), is used.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing a suitable buffer (e.g., sodium acetate buffer, pH 5.5), purified OfHex1 enzyme, and the test inhibitor at various concentrations.
-
The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The reaction is initiated by adding the 4-MUG substrate.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) and then stopped by adding a high pH buffer (e.g., 0.5 M Na2CO3).
-
-
Data Analysis:
-
The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence spectrophotometer (excitation at 360 nm, emission at 450 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Mandatory Visualizations
Caption: Chitin degradation pathway and the inhibitory action of OfHex1 inhibitors.
References
- 1. Structural determinants of an insect beta-N-Acetyl-D-hexosaminidase specialized as a chitinolytic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Glycosylated Naphthalimide Inhibitors of OfHex1
Introduction
OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis, is a critical enzyme in the insect's chitin degradation pathway.[1][2][3] Chitin, a polymer of N-acetylglucosamine, is a primary component of the insect exoskeleton and peritrophic matrix.[4][5] The degradation and remodeling of chitin are essential for insect growth, molting, and development. Consequently, inhibiting OfHex1 presents a promising strategy for the development of novel and selective insecticides. This document provides a technical overview of the discovery, synthesis, and evaluation of a potent class of OfHex1 inhibitors: glycosylated naphthalimides. While the specific designation "OfHex1-IN-1" does not correspond to a publicly documented compound, this guide will focus on representative molecules from this class, such as compounds 15r and 15y , which have been extensively characterized.
Discovery and Rational Design
The discovery of glycosylated naphthalimide inhibitors of OfHex1 was achieved through a structure-guided and rational design approach. The process leverages the known crystal structure of OfHex1 (PDB ID: 3NSN) to identify specific inhibitors. The general workflow for the discovery of these inhibitors involves several key stages, from initial screening to lead optimization.
The discovery process typically begins with the identification of a promising chemical scaffold, in this case, naphthalimide, which has been shown to interact with β-N-acetylhexosaminidases. This is followed by computational methods, such as virtual screening of compound libraries and molecular docking simulations, to predict the binding affinity of various derivatives to the OfHex1 active site. Promising candidates are then synthesized and subjected to biological evaluation to determine their inhibitory activity and selectivity.
The Role of OfHex1 in the Chitin Degradation Pathway
OfHex1 is an exochitinase that plays a crucial role in the final step of chitin degradation. The process begins with the action of chitinases, which break down the long chitin polymer into smaller chitooligosaccharides. OfHex1 then hydrolyzes these oligosaccharides, releasing N-acetylglucosamine (GlcNAc) monomers. This degradation is vital for the recycling of the old cuticle during molting. By inhibiting OfHex1, the chitin degradation pathway is disrupted, leading to developmental defects and mortality in the insect.
Quantitative Data
The inhibitory potency of the glycosylated naphthalimide derivatives was determined through enzymatic assays. The data for the lead compounds 15r and 15y are summarized below. The selectivity of these compounds was assessed by comparing their activity against OfHex1 with their activity against the human homologues, β-N-acetylhexosaminidase B (HsHexB) and O-GlcNAcase (hOGA).
| Compound | Target Enzyme | Ki (μM) | Selectivity (vs. HsHexB) | Selectivity (vs. hOGA) |
| 15r | OfHex1 | 5.3 | High | High |
| 15y | OfHex1 | 2.7 | High | High |
Experimental Protocols
General Synthesis of Glycosylated Naphthalimide Derivatives
The synthesis of glycosylated naphthalimide inhibitors is a multi-step process that involves the preparation of a glycosyl azide, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link the sugar moiety to the naphthalimide scaffold via a triazole linker.
-
Preparation of Glycosyl Azide: An acetylated glycosyl bromide is treated with sodium azide in a suitable solvent (e.g., DMF) to produce the corresponding glycosyl azide.
-
Synthesis of Naphthalimide Alkyne: A substituted naphthalic anhydride is reacted with an amino alcohol to form a hydroxyalkyl naphthalimide. The terminal hydroxyl group is then converted to an alkyne via a two-step process: tosylation followed by reaction with an appropriate alkynol.
-
Click Chemistry Cycloaddition: The glycosyl azide and the naphthalimide alkyne are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, to yield the final 1,2,3-triazole-linked glycosylated naphthalimide.
-
Purification: The final product is purified using column chromatography.
OfHex1 Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against OfHex1 is determined using a colorimetric assay.
-
Enzyme and Substrate Preparation: Recombinant OfHex1 enzyme is expressed and purified. A solution of the chromogenic substrate, p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).
-
Assay Procedure:
-
A mixture of the OfHex1 enzyme and the inhibitor at various concentrations is pre-incubated in a 96-well plate for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNP-GlcNAc substrate to the wells.
-
The reaction is allowed to proceed for a set time and is then quenched by adding a high pH solution (e.g., sodium carbonate).
-
-
Data Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The inhibitor concentration that causes 50% inhibition (IC50) is determined by fitting the data to a dose-response curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, based on the determined mode of inhibition (e.g., competitive).
The rational design and synthesis of glycosylated naphthalimide derivatives have yielded potent and selective inhibitors of OfHex1. These compounds effectively target a crucial enzyme in the chitin metabolic pathway of Ostrinia furnacalis, a major agricultural pest. The detailed methodologies and quantitative data presented herein provide a solid foundation for further research and development in this area. The continued exploration of this and other chemical scaffolds targeting OfHex1 holds significant promise for the creation of next-generation, environmentally-benign insecticides.
References
- 1. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
OfHex1 Enzyme in Ostrinia furnacalis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ostrinia furnacalis, the Asian corn borer, is a significant agricultural pest, causing substantial economic losses in maize and other crops throughout Asia and the Western Pacific.[1][2][3][4] Effective and environmentally benign pest control strategies are of paramount importance. A promising target for novel insecticides is the insect's chitinolytic enzyme system, which is essential for growth, molting, and pupation.[1] This guide focuses on a key enzyme in this system, β-N-acetyl-D-hexosaminidase (OfHex1), a member of the Glycosyl Hydrolase family 20 (GH20). OfHex1's critical role in chitin catabolism and its structural differences from homologous enzymes in vertebrates make it an attractive target for the development of species-specific and eco-friendly pesticides. This document provides an in-depth overview of OfHex1 function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Function and Biological Significance
OfHex1 is a crucial enzyme involved in the breakdown of chitin, a major component of the insect exoskeleton. It functions as an exo-splitting enzyme, cleaving single β-N-acetyl-D-glucosamine (GlcNAc) units from the non-reducing ends of chito-oligosaccharides. This activity is vital for the degradation of the old cuticle during molting and for providing the building blocks for the new exoskeleton.
The expression of the OfHex1 gene is tightly regulated and linked to the insect's developmental stages. Transcriptional levels of OfHex1 increase dramatically just before the molting stage, underscoring its essential role in this process. RNA interference (RNAi) studies have demonstrated the vital function of OfHex1 during pupation. Inhibition of OfHex1 disrupts these fundamental processes, leading to mortality, which highlights its potential as an insecticide target.
Biochemical and Molecular Characteristics
OfHex1 has been isolated, purified, and characterized from the integument of fifth instar larvae of O. furnacalis. The enzyme exists as a homodimer in its native state.
| Property | Value | Reference |
| Molecular Mass (SDS-PAGE) | 67.0 kDa | |
| Molecular Mass (MS) | 67.0 kDa | |
| Native Form | Homodimer (128 kDa by gel filtration) | |
| Isoelectric Point (pI) | 4.7 | |
| Purification Fold | 1468-fold | |
| Activity Yield | 20% | |
| cDNA Length | 2.6 kb | |
| PDB ID (Crystal Structure) | 3NSN |
Substrate Specificity and Enzyme Kinetics
OfHex1 exhibits specificity for certain substrates, which is crucial for its biological function and for the design of specific inhibitors. The enzyme can hydrolyze p-nitrophenyl β-GlcNAc, p-nitrophenyl β-GalNAc, and chito-oligosaccharides with a degree of polymerization from 2 to 6. It shows a preference for shorter substrates. Notably, OfHex1 cannot hydrolyze complex N-glycan substrates or the long polymer chitin, indicating its specialized role in degrading chitin fragments. The 2-acetamido group and the β-glycosidic bond linkage in the substrate are essential for enzyme activity.
A potent and specific inhibitor of OfHex1 is TMG-chitotriomycin, which exhibits a Ki value of 0.065 μM and shows no measurable inhibition of human β-N-acetyl-D-hexosaminidases. The crystal structure of OfHex1 in complex with TMG-chitotriomycin has revealed a +1 subsite in the active pocket, with a key residue, Trp490, being crucial for this selective inhibition. Mutation of Trp490 to Alanine resulted in a 2,277-fold decrease in sensitivity to TMG-chitotriomycin and an 18-fold decrease in binding affinity for the substrate (GlcNAc)₂.
| Substrate/Inhibitor | Parameter | Value | Reference |
| TMG-chitotriomycin | Ki | 0.065 μM | |
| Berberine | Ki | 12 μM | |
| SYSU-1 (Berberine analog) | Ki | 8.5 μM |
Signaling and Metabolic Pathways
The primary pathway involving OfHex1 is the chitin degradation pathway, which is a critical part of the insect molting process. This pathway is hormonally regulated, primarily by ecdysteroids.
Caption: Chitin degradation and recycling pathway involving OfHex1.
Experimental Protocols
Purification of OfHex1 from O. furnacalis Integument
This protocol is based on the methodology described for the purification of OfHex1.
Caption: Workflow for the purification of OfHex1 enzyme.
Detailed Steps:
-
Tissue Homogenization: Dissect the integument from fifth instar larvae and homogenize in an appropriate extraction buffer.
-
Centrifugation: Clarify the homogenate by centrifugation to pellet cellular debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction containing OfHex1 activity is collected.
-
Dialysis: Resuspend the pellet and dialyze extensively against a suitable buffer to remove excess salt.
-
Column Chromatography: Perform a series of column chromatography steps to purify OfHex1 to homogeneity. The described sequence includes Phenyl Sepharose, DEAE Sepharose Fast Flow, Superdex 200 gel filtration, and Resource Q anion exchange chromatography. Monitor the enzyme activity at each step.
Enzyme Activity Assay
The activity of OfHex1 is typically measured using a chromogenic substrate.
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
-
Reaction Buffer: A suitable buffer at the optimal pH for the enzyme.
-
Procedure:
-
Incubate a known amount of purified enzyme with the substrate in the reaction buffer at the optimal temperature.
-
Stop the reaction by adding a high pH solution (e.g., Na₂CO₃).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
-
Real-Time PCR (qRT-PCR) for OfHex1 Gene Expression Analysis
This method is used to quantify the transcript levels of OfHex1 at different developmental stages or in different tissues.
-
RNA Extraction: Isolate total RNA from the desired tissues or developmental stages of O. furnacalis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Primer Design: Design specific primers for the OfHex1 gene and a suitable reference gene (e.g., actin).
-
qPCR Reaction: Perform the quantitative PCR using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers.
-
Data Analysis: Analyze the amplification data using the comparative C(T) method (ΔΔCT) to determine the relative expression level of OfHex1.
RNA Interference (RNAi)
RNAi is employed to study the in vivo function of OfHex1 by knocking down its expression.
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the OfHex1 gene.
-
Injection: Inject the dsRNA into the hemocoel of O. furnacalis larvae. A control group should be injected with a non-specific dsRNA (e.g., from GFP).
-
Phenotypic Observation: Monitor the insects for any developmental defects, such as molting failure or abnormal pupation.
-
Verification of Knockdown: Confirm the reduction in OfHex1 transcript levels in dsRNA-treated insects using qRT-PCR.
OfHex1 as a Target for Drug Development
The specificity of OfHex1 and its absence in vertebrates and plants make it an ideal target for the development of environmentally friendly insecticides. Structure-guided computational approaches, including virtual screening and molecular dynamics simulations, have been employed to identify potential inhibitors of OfHex1. These studies have targeted the active site of the enzyme, leveraging the crystal structure of OfHex1 (PDB ID: 3NSN). The identification of potent and selective inhibitors, such as TMG-chitotriomycin, validates this approach. Further research focusing on the discovery of novel small molecule inhibitors that bind to the active site of OfHex1 holds significant promise for the development of next-generation pesticides for the control of O. furnacalis.
References
- 1. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of OfHex1 in Insect Chitin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential structural component of the insect exoskeleton and peritrophic matrix, undergoes continuous synthesis and degradation throughout insect development, particularly during molting.[1][2][3] The enzymatic machinery governing chitin metabolism presents a promising avenue for the development of novel and specific insecticides.[4][5] This technical guide focuses on OfHex1, a key β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis, a significant agricultural pest. OfHex1 plays a critical role in the final steps of chitin degradation, breaking down chitooligosaccharides into monosaccharides for recycling. Its unique structural and functional characteristics, distinct from mammalian homologues, underscore its potential as a selective target for insecticide development. This document provides a comprehensive overview of OfHex1, including its biochemical properties, the methodologies used to study its function, and its role within the broader context of insect chitin metabolism.
Introduction to Insect Chitin Metabolism
Chitin, a polymer of N-acetyl-β-D-glucosamine, is a vital biopolymer in insects, providing structural integrity to the cuticle and the peritrophic matrix lining the midgut. The rigid exoskeleton necessitates periodic shedding, or molting, to accommodate growth. This process involves a tightly regulated interplay between chitin synthesis and degradation.
The chitin metabolic pathway involves several key enzymes. Chitin synthases polymerize UDP-N-acetylglucosamine into chitin chains. During molting, chitinases cleave these long chitin polymers into smaller chitooligosaccharides. Finally, β-N-acetyl-D-hexosaminidases, such as OfHex1, hydrolyze these oligosaccharides into N-acetyl-β-D-glucosamine (GlcNAc) monomers, which can be recycled for the synthesis of new chitin or other metabolic processes.
OfHex1, belonging to the glycoside hydrolase family 20 (GH20), is a crucial enzyme in this degradation pathway. Its inhibition disrupts the molting process, leading to insect mortality, making it an attractive target for the development of environmentally benign insecticides.
Biochemical Properties of OfHex1
OfHex1 has been cloned, expressed, and characterized, revealing its specific enzymatic properties. The recombinant protein, often expressed in Pichia pastoris, exists as a homodimer with a molecular weight of approximately 130 kDa.
Quantitative Data on OfHex1 Activity
The enzymatic activity of OfHex1 has been quantified using various substrates and inhibitors. The following tables summarize key quantitative data from published studies.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| p-Nitrophenyl-β-GlcNAc | 0.23 ± 0.02 | 15.8 ± 0.66 | 68.7 | |
| p-Nitrophenyl-β-GalNAc | 0.18 ± 0.01 | 12.3 ± 0.45 | 68.3 | |
| (GlcNAc)2 | 0.11 ± 0.01 | - | - |
| Inhibitor | Type | Ki (μM) | IC50 (μM) | Reference |
| TMG-chitotriomycin | Competitive | - | 0.018 ± 0.001 | |
| Allosamidin | Competitive | - | - | |
| Compound 5 | Competitive | 28.9 ± 0.5 | >100 (vs. HsHexB) | |
| Berberine | Competitive | 12 | - | |
| SYSU-1 (Berberine analog) | Competitive | 8.5 | - |
Experimental Protocols
Understanding the function of OfHex1 has been made possible through a variety of experimental techniques. This section details the methodologies for key experiments.
Gene Cloning and Recombinant Protein Expression
Objective: To obtain sufficient quantities of pure OfHex1 for biochemical characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the integument of 5th instar O. furnacalis larvae. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Amplification: The full-length open reading frame of OfHex1 is amplified from the cDNA library using gene-specific primers designed based on the known sequence (GenBank No: ABI81756.1).
-
Vector Construction: The amplified OfHex1 gene is cloned into an expression vector, such as pPICZαA, for expression in the yeast Pichia pastoris.
-
Yeast Transformation and Expression: The recombinant plasmid is transformed into P. pastoris cells (e.g., strain X-33). Expression is induced with methanol.
-
Protein Purification: The secreted recombinant OfHex1 is purified from the culture supernatant using a combination of ammonium sulfate precipitation, metal chelating affinity chromatography (e.g., Ni-NTA), and anion exchange chromatography.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters of OfHex1 with different substrates.
Methodology:
-
Reaction Mixture: The standard assay mixture contains purified recombinant OfHex1, a specific substrate (e.g., p-nitrophenyl-β-D-N-acetylglucosaminide), and buffer (e.g., sodium acetate buffer, pH 5.5).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 40°C) for a defined period.
-
Reaction Termination: The reaction is stopped by adding a high pH solution (e.g., 0.2 M Na2CO3).
-
Detection: The amount of product released (e.g., p-nitrophenol) is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis: Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
RNA Interference (RNAi)
Objective: To study the in vivo function of OfHex1 by silencing its gene expression.
Methodology:
-
dsRNA Synthesis: A fragment of the OfHex1 gene is amplified by PCR using primers containing T7 promoter sequences. The PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercially available kit.
-
dsRNA Injection: A specific dose of the purified OfHex1 dsRNA is injected into the hemocoel of O. furnacalis larvae. A control group is injected with dsRNA targeting a non-related gene (e.g., GFP).
-
Gene Expression Analysis: At different time points post-injection, total RNA is extracted from the larvae. The expression level of OfHex1 is quantified using quantitative real-time PCR (qRT-PCR) to confirm gene silencing.
-
Phenotypic Observation: The physiological effects of OfHex1 knockdown, such as molting defects and mortality rates, are observed and recorded.
Signaling Pathways and Workflows
The following diagrams illustrate the chitin metabolism pathway and a typical experimental workflow for studying OfHex1.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Chitin Metabolism - Glycopedia [glycopedia.eu]
- 4. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
OfHex1-IN-1: A Technical Guide to a Novel Insect-Specific Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OfHex1-IN-1, also known as compound 11c, is a potent and selective inhibitor of OfHex1, a β-N-acetylhexosaminidase found in the Asian corn borer, Ostrinia furnacalis. As a crucial enzyme in insect chitin metabolism, OfHex1 presents a promising target for the development of environmentally-friendly pesticides. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for professionals in chemical biology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule belonging to the class of ureido thioglycosides. A visual representation of its chemical structure has been requested but is not publicly available at this time.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Notes |
| Chemical Class | Ureido thioglycoside | Synthetically derived organic compound. |
| Molecular Target | OfHex1 (β-N-acetylhexosaminidase) | Enzyme from Ostrinia furnacalis. |
| IC50 | 28.1 μM | Concentration for 50% inhibition of OfHex1 activity.[1] |
| Ki | 25.6 μM | Inhibition constant, indicating binding affinity to OfHex1.[1] |
| Selectivity | High selectivity over human HsHexB and hOGA | Demonstrates specificity for the insect enzyme over homologous human enzymes. |
| Solubility & Storage | Soluble in DMSO. Store at -20°C for long term. | General guidance for similar research compounds. Specific experimental data is not readily available. |
Mechanism of Action
This compound functions as an inhibitor of the OfHex1 enzyme, which plays a critical role in the degradation of chitin, an essential component of an insect's exoskeleton. By inhibiting OfHex1, this compound disrupts the molting process, which is vital for insect growth and development. This targeted disruption makes this compound a candidate for a species-specific insecticide with potentially low toxicity to non-target organisms. The inhibition is competitive, suggesting that this compound binds to the active site of the enzyme, preventing the natural substrate from binding.
Experimental Protocols
Detailed experimental procedures for the synthesis and enzymatic assays of this compound are outlined in the primary scientific literature. Below are generalized protocols based on common methodologies for this class of compounds.
Synthesis of this compound (General Outline)
The synthesis of ureido thioglycosides like this compound is a multi-step process that typically involves:
-
Preparation of a Glycosyl Donor: Starting from a protected monosaccharide, a suitable leaving group is introduced at the anomeric position.
-
Introduction of the Thio-Linkage: The glycosyl donor is reacted with a thiol-containing reagent to form a thioglycoside.
-
Deprotection and Urea Formation: Protective groups are removed, and the desired ureido moiety is introduced by reacting an amine with an isocyanate or a related reagent.
-
Purification: The final product is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.
OfHex1 Enzyme Inhibition Assay
The inhibitory potency of this compound against OfHex1 is determined using a colorimetric enzyme assay.
-
Reagents and Materials:
-
Recombinant OfHex1 enzyme
-
p-Nitrophenyl-β-D-N-acetylglucosaminide (pNP-GlcNAc) as the substrate
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
This compound dissolved in DMSO
-
Stop solution (e.g., 0.4 M Na2CO3)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
A solution of OfHex1 enzyme is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
In a 96-well plate, the enzyme solution is added to wells containing either the inhibitor dilutions or a DMSO control.
-
The plate is pre-incubated at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by adding the pNP-GlcNAc substrate to all wells.
-
The reaction is allowed to proceed at 37°C for 20 minutes.
-
The reaction is terminated by the addition of the stop solution.
-
The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation using graphing software.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.
-
Visualizations
Logical Flow of OfHex1 Inhibition
The following diagram illustrates the competitive inhibition of the OfHex1 enzyme by this compound, preventing the breakdown of its natural substrate.
Caption: Inhibition of OfHex1 by this compound.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical workflow from the synthesis of a potential inhibitor to its full characterization.
Caption: Workflow for OfHex1 inhibitor evaluation.
References
In-Depth Technical Guide to the Inhibitory Kinetics of OfHex1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory kinetics of OfHex1-IN-1, a potent and selective inhibitor of β-N-acetylhexosaminidase from the Asian corn borer, Ostrinia furnacalis (OfHex1). This document details the quantitative kinetic parameters of this compound and other key inhibitors, outlines the experimental protocols for their determination, and illustrates the relevant biological pathways and experimental workflows.
Introduction to OfHex1 as a Pesticide Target
Ostrinia furnacalis is a major agricultural pest, causing significant economic losses in corn and other crops. Chitin is a vital structural component of the insect exoskeleton, and its degradation is essential for processes like molting, pupation, and growth.[1] OfHex1 is a critical enzyme in the chitin catabolic pathway, responsible for cleaving terminal N-acetyl-β-D-glucosaminide residues.[2] The inhibition of OfHex1 disrupts these fundamental physiological processes, leading to insect mortality. As chitin is absent in plants and vertebrates, OfHex1 presents a highly specific and promising target for the development of environmentally friendly and species-selective pesticides.[1]
Quantitative Inhibitory Kinetics of OfHex1 Inhibitors
A number of inhibitors targeting OfHex1 have been identified and characterized. This compound (also known as compound 11c) is a notable potent and selective inhibitor. The inhibitory activities of this compound and other significant inhibitors are summarized in the tables below.
Table 1: Inhibitory Kinetics of this compound
| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Source |
| This compound | 28.1 | 25.6 | Not Specified |
Table 2: Inhibitory Kinetics of Other Key OfHex1 Inhibitors
| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Source |
| Compound 5 | >100 (selective against HsHexB and hOGA) | 28.9 ± 0.5 | Not Specified | |
| Compound 15r | Not Reported | 5.3 | Not Specified | |
| Compound 15y | Not Reported | 2.7 | Not Specified | |
| Berberine | Not Reported | 12 | Competitive | |
| SYSU-1 (Berberine analog) | Not Reported | 8.5 | Competitive | |
| TMG-chitotriomycin | Not Reported | 0.065 | Not Specified | |
| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide | Not Reported | 11.2 | Not Specified |
Experimental Protocols
The determination of the inhibitory kinetics of compounds against OfHex1 involves several key experimental procedures, from enzyme purification to the inhibition assay itself.
Expression and Purification of Recombinant OfHex1
Recombinant OfHex1 can be expressed in a suitable system (e.g., Pichia pastoris) and purified to homogeneity. A typical purification procedure involves a combination of:
-
Ammonium Sulfate Precipitation: To initially concentrate the protein from the culture supernatant.
-
Metal Chelating Affinity Chromatography: (e.g., Ni-NTA) to purify His-tagged recombinant protein.
-
Anion Exchange Chromatography: For further purification based on charge.
The purity and molecular weight of the recombinant OfHex1 are confirmed by SDS-PAGE and gel filtration chromatography. The purified enzyme should exhibit enzymatic activity comparable to the native form.
OfHex1 Enzyme Inhibition Assay
The inhibitory activity of compounds like this compound is determined using an in vitro enzyme inhibition assay. A common method utilizes a chromogenic or fluorogenic substrate.
Materials:
-
Purified recombinant OfHex1
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
-
Assay Buffer: e.g., 100 mM citrate/phosphate buffer, pH 6.0
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
-
Stop Solution: e.g., 0.2 M sodium borate buffer (pH 10.0) for pNP-GlcNAc assay
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure for IC50 Determination:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a constant amount of OfHex1 enzyme to each well (except for the blank).
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (e.g., pNP-GlcNAc) to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm (for p-nitrophenol) or fluorescence at an excitation/emission of ~360/450 nm (for 4-methylumbelliferone).
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Procedure for Ki and Inhibition Type Determination:
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.
-
The initial reaction velocities are measured at each combination of substrate and inhibitor concentration.
-
The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) or Dixon plot.
-
The intersection of the lines on these plots indicates the type of inhibition (competitive, non-competitive, or uncompetitive), and the Ki value can be calculated from the intercepts and slopes of these lines.
Signaling Pathways and Experimental Workflows
Chitin Degradation Pathway in Insects
OfHex1 is a key enzyme in the chitin degradation pathway, which is crucial for the insect life cycle. The pathway involves the breakdown of chitin into smaller oligosaccharides and ultimately to N-acetylglucosamine, which can be recycled.
Caption: Simplified diagram of the insect chitin degradation pathway and the inhibitory action of this compound.
Workflow for OfHex1 Inhibitor Screening and Characterization
The discovery and characterization of OfHex1 inhibitors like this compound often follow a multi-step workflow that combines computational and experimental approaches.
References
An In-depth Technical Guide on the Binding Site of OfHex1-IN-1 on the OfHex1 Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the inhibitor OfHex1-IN-1 and the Ostrinia furnacalis β-N-acetyl-D-hexosaminidase (OfHex1) enzyme, a key target for the development of species-specific insecticides.
Quantitative Binding Data
The inhibitory activity of this compound and other relevant compounds against OfHex1 has been characterized through various studies. The following table summarizes the key quantitative data for these inhibitors.
| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |
| This compound (compound 11c) | 28.1 | 25.6 | Competitive | [1] |
| TMG-chitotriomycin | - | 0.065 | Competitive | [2] |
| Berberine | - | 12 | Competitive | [3] |
| SYSU-1 (Berberine analog) | - | 8.5 | Competitive | [3] |
| Compound 5 (from ZINC library) | > 100 (against HsHexB and hOGA) | 28.9 ± 0.5 | - | [4] |
| Compound 15r (naphthalimide) | - | 5.3 | - | |
| Compound 15y (naphthalimide) | - | 2.7 | - | |
| Compound 10k | - | 4.30 | Competitive | |
| Compound 10u | - | 3.72 | Competitive | |
| Compound 10v | - | 4.56 | Competitive |
The OfHex1 Active Site and Inhibitor Binding
The crystal structure of OfHex1 reveals a well-defined active site crucial for its catalytic activity and for inhibitor binding. The binding pocket of OfHex1 is distinguished from its human counterparts by its size and shape, which allows for the selective inhibition of the insect enzyme.
Key residues within the active site play a pivotal role in the binding of substrates and inhibitors. Notably, Trp490 at the +1 subsite is a key residue for the selective inhibition by TMG-chitotriomycin. Mutation of Trp490 to Alanine resulted in a significant decrease in sensitivity to this inhibitor. Another critical residue is Trp448 , which acts as a "lid" at the entrance of the active site, participating in an "open-close" mechanism that is characteristic of OfHex1. The catalytic triad of OfHex1 is composed of D249, H303, and E368 .
For competitive inhibitors like this compound, the binding occurs within this active site, preventing the substrate from accessing the catalytic residues. The interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. Specifically, π-π stacking interactions with tryptophan residues, such as W424, W448, and W524 , are significant for the binding of many inhibitors. The residues Val327 and Glu328 are also essential for the hydrolytic activity of OfHex1.
Experimental Protocols
The identification and characterization of OfHex1 inhibitors like this compound typically involve a combination of computational and experimental techniques.
1. Virtual Screening and Molecular Docking:
-
Objective: To identify potential inhibitors from large compound libraries.
-
Methodology:
-
A 3D model of the OfHex1 enzyme, often from a crystal structure (e.g., PDB ID: 3NSM), is used as the target.
-
A library of small molecules (e.g., ZINC database, ChemBridge) is prepared for docking, which includes generating 3D conformers.
-
Molecular docking simulations are performed to predict the binding mode and affinity of the compounds within the OfHex1 active site. Programs like Glide are used for this purpose.
-
Compounds are ranked based on their docking scores, and top candidates are selected for further experimental validation.
-
2. Enzyme Inhibition Assay:
-
Objective: To experimentally determine the inhibitory activity of the selected compounds.
-
Methodology:
-
Recombinant OfHex1 enzyme is expressed and purified.
-
The enzyme activity is measured using a chromogenic or fluorogenic substrate, such as p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
-
The enzyme is incubated with various concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by adding the substrate, and the rate of product formation is monitored spectrophotometrically.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations, followed by analysis using methods like Lineweaver-Burk plots.
-
3. Molecular Dynamics (MD) Simulations:
-
Objective: To investigate the stability of the enzyme-inhibitor complex and the detailed molecular interactions.
-
Methodology:
-
The docked complex of OfHex1 and the inhibitor is used as the starting structure.
-
MD simulations are run for a specific duration (e.g., 40 ns) to simulate the dynamic behavior of the complex in a solvent environment.
-
The trajectory of the simulation is analyzed to assess the stability of the binding and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time.
-
Binding free energy calculations (e.g., MM-GBSA) can be performed to further quantify the binding affinity.
-
Visualizations
Caption: Experimental workflow for identifying and characterizing OfHex1 inhibitors.
Caption: Model of inhibitor interaction within the OfHex1 active site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of OfHex1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of OfHex1-IN-1, a potent and selective inhibitor of the insect β-N-acetylhexosaminidase 1 (OfHex1) from the Asian corn borer, Ostrinia furnacalis. OfHex1 is a critical enzyme in the chitin degradation pathway of insects, making it a promising target for the development of species-specific and environmentally friendly insecticides. This document summarizes the quantitative selectivity data, outlines the experimental methodologies for its determination, and visualizes the relevant biological and experimental workflows.
Selectivity Profile of this compound
This compound (also referred to as compound 11c) demonstrates significant selectivity for insect OfHex1 over its human orthologs, human β-N-acetylhexosaminidase B (HsHexB) and human O-GlcNAcase (hOGA). This selectivity is crucial for minimizing off-target effects and ensuring the safety of potential insecticidal agents. The inhibitory activity of this compound is summarized in the table below.
| Target Enzyme | Inhibitor | IC50 (μM) | Ki (μM) | Selectivity over Human Homologs |
| Ostrinia furnacalis β-N-acetylhexosaminidase 1 (OfHex1) | This compound | 28.1 ± 1.6[1][2] | 25.6[1][2] | - |
| Human O-GlcNAcase (hOGA) | This compound | > 100[1] | > 100 | > 3.5-fold (based on IC50) |
| Human β-N-acetylhexosaminidase B (HsHexB) | This compound | > 100 | > 100 | > 3.5-fold (based on IC50) |
Table 1: Inhibitory activity and selectivity of this compound against OfHex1 and human hexosaminidases.
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound involves a series of biochemical assays. The following is a generalized protocol for a β-N-acetylhexosaminidase inhibition assay.
Enzyme Inhibition Assay (General Protocol)
This protocol is based on the spectrophotometric measurement of the hydrolysis of a chromogenic substrate.
Materials:
-
Purified recombinant OfHex1, HsHexB, and hOGA enzymes.
-
This compound (or other test inhibitors).
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as the substrate.
-
Assay buffer (e.g., 50 mM sodium citrate, pH 5.0).
-
Stop solution (e.g., 0.5 M sodium carbonate).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the purified enzymes to a working concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate during the incubation period.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A suitable solvent, such as DMSO, may be used for initial stock solutions, ensuring the final concentration in the assay does not affect enzyme activity.
-
Assay Reaction: a. To each well of a 96-well microplate, add the following in order:
- Assay buffer.
- Inhibitor solution at various concentrations (or vehicle control).
- Enzyme solution. b. Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate solution (pNP-GlcNAc).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the stop solution. The stop solution will raise the pH, which both halts the enzymatic reaction and develops the color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance of the liberated p-nitrophenol at a wavelength of 405 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). d. The inhibitor constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation.
Visualizations
Chitin Degradation Pathway in Insects
OfHex1 is a key enzyme in the final step of chitin degradation, a process essential for insect molting and growth. The pathway involves the coordinated action of chitinases and β-N-acetylhexosaminidases.
References
OfHex1: A Strategic Target for the Development of Eco-Friendly Insecticides
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating demand for sustainable agricultural practices has intensified the search for green pesticides that are both effective against specific pests and benign to non-target organisms and the environment. A promising avenue of research is the targeting of insect-specific biological processes. This whitepaper delves into the core of one such target: OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis. We present a comprehensive overview of OfHex1's function, its validation as an insecticidal target, and the methodologies for identifying and evaluating potential inhibitors.
The Critical Role of OfHex1 in Insect Physiology
OfHex1 is a pivotal enzyme in the chitin degradation pathway of Ostrinia furnacalis, one of the most destructive agricultural pests for maize and other crops.[1][2] Chitin, a polymer of N-acetylglucosamine, is a major structural component of the insect exoskeleton and gut lining.[3][4] The degradation and remodeling of chitin are essential for insect growth, molting (ecdysis), and pupation.[2]
OfHex1 belongs to the glycosyl hydrolase family 20 (GH20) and functions to break down chitooligosaccharides into monomeric N-acetylglucosamine units. This process is vital for the shedding of the old cuticle and the formation of a new one. Crucially, the chitin metabolic pathway is absent in vertebrates and plants, making enzymes like OfHex1 highly specific and therefore attractive targets for the development of selective insecticides. Inhibition of OfHex1 disrupts the molting process, leading to developmental defects and ultimately, insect mortality.
Validation of OfHex1 as an Insecticidal Target through RNA Interference
In Vivo Effects of OfHex1 Silencing
Injection of double-stranded RNA (dsRNA) specific to the OfHex1 gene into fifth-instar larvae of O. furnacalis resulted in significant down-regulation of the OfHex1 transcript. While the larvae initially appeared normal, the knockdown of OfHex1 led to a lethal phenotype during the pupation stage. The treated larvae were unable to completely shed their old cuticles, a critical step in metamorphosis, leading to pupation failure and mortality. This experiment unequivocally confirms the vital role of OfHex1 in the insect's life cycle.
| RNAi Experiment Summary | |
| Target Gene | OfHex1 |
| Organism | Ostrinia furnacalis (Fifth-instar larvae) |
| Method of dsRNA Delivery | Microinjection |
| Observed Phenotype | Failure to completely shed old cuticle during pupation |
| Outcome | Lethal pupation defects |
| Reference |
Experimental Protocol: RNA Interference (RNAi) of OfHex1 in Ostrinia furnacalis
The following protocol outlines the key steps for validating the function of OfHex1 using RNAi, based on methodologies described in the literature.
-
dsRNA Synthesis:
-
A gene-specific fragment of OfHex1 is amplified by PCR using primers containing T7 promoter sequences at their 5' ends.
-
The PCR product is used as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.
-
The complementary RNA strands are annealed to form dsRNA.
-
The resulting dsRNA is purified and its integrity is verified by agarose gel electrophoresis. A non-specific dsRNA, such as that for Green Fluorescent Protein (GFP), is synthesized as a control.
-
-
Insect Rearing and dsRNA Injection:
-
Ostrinia furnacalis larvae are reared on an artificial diet under controlled laboratory conditions.
-
Fifth-instar day 2 larvae are selected for injection.
-
A specific dose of purified OfHex1 dsRNA (e.g., in µg per larva) is injected into the hemocoel of each larva using a microinjector.
-
The control group is injected with an equivalent dose of GFP dsRNA.
-
-
Phenotypic Observation and Analysis:
-
The larvae are monitored daily for any developmental or behavioral abnormalities.
-
The timing and success of pupation are recorded.
-
Phenotypes, such as incomplete ecdysis, are documented through photography.
-
-
Gene Expression Analysis:
-
To confirm the silencing of OfHex1, RNA is extracted from a subset of treated and control larvae at specific time points post-injection.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the relative transcript levels of OfHex1.
-
Discovery of OfHex1 Inhibitors for Green Pesticide Development
The identification of potent and selective inhibitors of OfHex1 is a key strategy for developing novel green pesticides. Both computational and experimental approaches have been employed to discover and optimize such compounds.
Structure-Guided Virtual Screening
Computational methods, such as virtual screening, leverage the three-dimensional structure of OfHex1 to identify potential small molecule inhibitors from large chemical libraries.
The general workflow for virtual screening includes:
-
Target Preparation: The crystal structure of OfHex1 (e.g., PDB ID: 3NSN) is prepared for docking by adding hydrogen atoms, assigning bond orders, and minimizing the energy.
-
Library Preparation: A large library of commercially available or custom-synthesized compounds is prepared by generating 3D conformers and assigning appropriate chemical properties.
-
Molecular Docking: The compound library is docked into the active site of OfHex1 using software like Glide. The docking scores are used to rank the compounds based on their predicted binding affinity.
-
Filtering and Selection: The top-scoring compounds are further filtered based on their specificity for OfHex1 over homologous enzymes in non-target organisms (e.g., human β-N-acetylhexosaminidase) and their "pesticide-likeliness" properties.
-
Molecular Dynamics (MD) Simulations: The stability of the interaction between the most promising hits and OfHex1 is evaluated using MD simulations.
In Vitro and In Vivo Evaluation of Inhibitors
Promising candidates from virtual screening or rational design are synthesized and evaluated for their inhibitory activity against OfHex1 and their insecticidal effects.
| Selected OfHex1 Inhibitors and their In Vitro Activity | ||
| Compound | Inhibitory Constant (Ki) | Reference |
| Glycosylated Naphthalimide 15y | 2.7 µM | |
| Glycosylated Naphthalimide 15r | 5.3 µM | |
| Compound 5 (from virtual screening) | 28.9 ± 0.5 µM |
In vivo bioassays are then conducted to assess the insecticidal activity of the most potent inhibitors against Ostrinia furnacalis and other insect pests.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
Future research should focus on:
-
High-throughput screening of diverse chemical libraries to identify novel inhibitor scaffolds.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
-
Assessing the impact on non-target arthropods to ensure environmental safety.
By focusing on well-validated and specific targets like OfHex1, the development of next-generation, environmentally compatible pesticides can be significantly advanced, contributing to global food security and sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OfHex1 Inhibitors in Green Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of environmentally benign pesticides is a critical endeavor in modern agriculture to mitigate the adverse effects of conventional chemical pesticides on non-target organisms and ecosystems. A promising strategy in green pesticide development is the targeting of biological macromolecules that are essential for pests but absent in beneficial organisms, such as vertebrates and pollinating insects.[1] One such target is the enzyme β-N-acetyl-D-hexosaminidase (Hex), which plays a crucial role in the chitin catabolism of insects.[2][3]
OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis, is a key enzyme involved in insect growth, molting, and pupation.[3][4] Inhibition of OfHex1 disrupts these fundamental processes, ultimately leading to insect mortality. The structural differences between insect and human β-N-acetyl-D-hexosaminidases allow for the design of species-specific inhibitors, paving the way for the development of selective and eco-friendly insecticides.
These application notes provide a comprehensive overview of the methodologies used to identify and characterize inhibitors of OfHex1, offering a valuable resource for researchers engaged in the development of novel green pesticides.
Data Presentation: Inhibitory Activities of OfHex1 Inhibitors
The following tables summarize the quantitative data for various compounds that have been identified as inhibitors of OfHex1. This data is essential for comparing the potency and selectivity of different chemical scaffolds.
Table 1: In Vitro Inhibitory Potency of Various Compounds against OfHex1
| Compound | Type | Ki (µM) | IC50 (µM) | Reference |
| TMG-chitotriomycin | Natural Product | 0.065 | - | |
| Glycosylated Naphthalimide 15y | Synthetic | 2.7 | - | |
| Glycosylated Naphthalimide 15r | Synthetic | 5.3 | - | |
| Berberine | Natural Product | 12 | - | |
| Compound 5 | Synthetic (Virtual Screen) | 28.9 ± 0.5 | >100 (HsHexB & hOGA) | |
| Q1 (Naphthalimide) | Synthetic | 4.28 | - | |
| Q2 (Naphthalimide) | Synthetic | 0.3 | >100 (HsHex) |
Table 2: Selectivity of OfHex1 Inhibitors against Human Homologues
| Compound | OfHex1 Ki (µM) | Human HexB IC50 (µM) | Human OGA IC50 (µM) | Selectivity (HsHexB/OfHex1) | Selectivity (hOGA/OfHex1) | Reference |
| TMG-chitotriomycin | 0.065 | No measurable inhibition | - | High | - | |
| Compound 15y | 2.7 | High selectivity | High selectivity | Not specified | Not specified | |
| Compound 15r | 5.3 | High selectivity | High selectivity | Not specified | Not specified | |
| Compound 5 | 28.9 | > 100 | > 100 | > 3.46 | > 3.46 | |
| Q2 | 0.3 | > 100 | - | > 333 | - |
Table 3: In Vivo Insecticidal Activity of Selected Compounds against Pest Insects
| Compound | Target Pest | Assay Method | Concentration | Mortality/Effect | Reference |
| Glycosylated Naphthalimides (15r, 15y) | Myzus persicae, Plutella xylostella, Ostrinia furnacalis | Not specified | Not specified | Significant biological activity | |
| Berberine | Ostrinia furnacalis | Larval feeding | 0.5 mM | Some larval death and impaired growth | |
| Pyrroloquinazoline-1,3-diamine (4h) | Ostrinia furnacalis (3rd instar larvae) | Feeding | 2 mM | 86.7% efficacy |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language.
Signaling Pathway
Caption: Chitin degradation pathway and the role of OfHex1.
Experimental Workflows
Caption: Workflow for discovery of OfHex1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: Expression and Purification of Recombinant OfHex1
This protocol describes the expression of OfHex1 in a yeast expression system and its subsequent purification.
1. Gene Cloning and Expression Vector Construction: a. The full-length cDNA of OfHex1 is cloned into an appropriate expression vector (e.g., pPICZα A for Pichia pastoris). b. The construct is then transformed into a suitable host strain (e.g., P. pastoris X-33).
2. Protein Expression: a. A single colony of the transformed yeast is used to inoculate a starting culture in BMGY medium and grown overnight. b. The cells are then harvested and resuspended in BMMY medium containing methanol to induce protein expression. c. The culture is incubated for an extended period (e.g., 120 hours) with daily addition of methanol to maintain induction.
3. Protein Purification: a. The culture supernatant containing the secreted recombinant OfHex1 is collected by centrifugation. b. The supernatant is subjected to ammonium sulfate precipitation to concentrate the protein. c. The protein pellet is redissolved and purified using a combination of chromatography techniques, such as metal chelating affinity chromatography followed by anion exchange chromatography. d. The purity of the final protein is assessed by SDS-PAGE.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of test compounds against OfHex1.
1. Reagents and Materials: a. Purified recombinant OfHex1 enzyme. b. Fluorogenic substrate: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc). c. Assay buffer (e.g., phosphate buffer, pH 7.0). d. Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO). e. 96-well microplate and a fluorescence microplate reader.
2. Assay Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the OfHex1 enzyme solution. Include a control well with buffer and enzyme but no inhibitor. b. Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate (4-MU-GlcNAc) to all wells. d. Monitor the fluorescence of the released 4-methylumbelliferone (4-MU) over time using a microplate reader (Excitation: ~360 nm, Emission: ~450 nm). e. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
3. Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. c. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
Protocol 3: In Vivo Insecticidal Bioassay against Ostrinia furnacalis
This protocol details the method for assessing the insecticidal activity of OfHex1 inhibitors on O. furnacalis larvae.
1. Insect Rearing: a. Maintain a laboratory colony of O. furnacalis on an artificial diet under controlled conditions (e.g., 27 ± 1 °C, 70-80% relative humidity, 16:8 h light:dark photoperiod).
2. Diet Preparation: a. Prepare the artificial diet for the larvae. b. Dissolve the test compound in a suitable solvent and mix it thoroughly with the diet at various concentrations. A control diet containing only the solvent should also be prepared.
3. Bioassay: a. Place a known number of newly hatched neonates or third-instar larvae of O. furnacalis into individual containers (e.g., wells of a multi-well plate) containing the treated or control diet. b. Maintain the larvae under the same controlled conditions as the main colony. c. Record larval mortality and any sublethal effects (e.g., growth inhibition, delayed development) at regular intervals (e.g., daily for 7 days).
4. Data Analysis: a. Calculate the percentage mortality at each concentration, correcting for any mortality in the control group using Abbott's formula. b. Determine the lethal concentration (LC50), the concentration that causes 50% mortality, by probit analysis.
Protocol 4: Selectivity Assay against Human β-N-acetylhexosaminidase
To assess the green potential of an OfHex1 inhibitor, it is crucial to evaluate its selectivity against human homologues, such as β-N-acetylhexosaminidase B (HsHexB).
1. Reagents and Materials: a. Purified human recombinant HsHexB. b. The same substrate and buffer system as in the OfHex1 inhibition assay. c. The test inhibitor compound.
2. Assay Procedure: a. The enzyme inhibition assay is performed as described in Protocol 2, but with HsHexB instead of OfHex1.
3. Data Analysis: a. Determine the IC50 or Ki value for the inhibitor against HsHexB. b. Calculate the selectivity index by dividing the IC50 (or Ki) for HsHexB by the IC50 (or Ki) for OfHex1. A high selectivity index indicates a greater specificity for the insect enzyme.
Protocol 5: Non-Target Organism Toxicity Testing (Honeybee Acute Contact Toxicity)
This protocol is based on the U.S. EPA guidelines for assessing the toxicity of pesticides to honeybees.
1. Test Organism: a. Young adult worker honeybees (Apis mellifera) from a healthy, disease-free colony.
2. Test Substance Preparation: a. Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
3. Exposure: a. Anesthetize the bees briefly with carbon dioxide. b. Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee using a microapplicator. c. A control group should be treated with the solvent only.
4. Observation: a. Place the treated bees in individual or group cages with access to a sucrose solution. b. Maintain the bees at a controlled temperature and humidity. c. Record mortality and any signs of abnormal behavior at 4, 24, and 48 hours post-application.
5. Data Analysis: a. Calculate the percentage mortality at each dose level, correcting for control mortality. b. Determine the median lethal dose (LD50), the dose that causes 50% mortality, using probit analysis. The results are typically expressed as micrograms of the test substance per bee.
Conclusion
The selective inhibition of OfHex1 presents a compelling strategy for the development of green pesticides. The protocols and data presented in these application notes offer a framework for the discovery, characterization, and evaluation of novel OfHex1 inhibitors. By focusing on species-specific targets and rigorously assessing both efficacy and non-target effects, researchers can contribute to the creation of safer and more sustainable pest management solutions.
References
- 1. Pesticide Toxicity to Bees – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. Expression, purification and characterization of the chitinolytic beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OfHex1-IN-1 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfHex1-IN-1 is a potent and selective inhibitor of OfHex1, a β-N-acetylhexosaminidase from the Asian corn borer, Ostrinia furnacalis.[1] This enzyme is a critical component of the chitin catabolism pathway in insects, playing a vital role in essential life processes such as molting, pupation, and growth.[2][3][4] Due to the absence of chitin in vertebrates and higher plants, OfHex1 has emerged as a promising target for the development of environmentally friendly insecticides.[5] this compound serves as a valuable tool for studying the function of OfHex1 and for screening potential insecticidal candidates. These application notes provide detailed protocols for using this compound in enzyme inhibition assays.
Mechanism of Action
This compound acts as an inhibitor of the OfHex1 enzyme. The primary function of OfHex1 is the hydrolysis of terminal N-acetyl-β-D-glucosamine (GlcNAc) residues from chitin-derived oligosaccharides. By inhibiting OfHex1, this compound disrupts the chitin degradation pathway, which can lead to insect mortality. This makes it a molecule of interest for the development of novel and selective pesticides.
Quantitative Data
The inhibitory potency of this compound against OfHex1 has been determined through enzymatic assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value |
| IC50 | 28.1 µM |
| Ki | 25.6 µM |
| Table 1: Inhibitory activity of this compound against OfHex1. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chitin degradation pathway targeted by this compound and the general workflow for an enzyme inhibition assay.
Caption: Chitin degradation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an OfHex1 inhibition assay.
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory effect of this compound on OfHex1 enzyme activity.
Materials and Reagents
-
OfHex1 enzyme (purified from Ostrinia furnacalis or recombinant)
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate
-
Assay Buffer: e.g., 100 mM sodium acetate buffer, pH 5.5
-
Stop Solution: e.g., 0.5 M sodium carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Protocol for IC50 Determination
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of the OfHex1 enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the substrate pNP-GlcNAc in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for the control).
-
OfHex1 enzyme solution.
-
-
Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNP-GlcNAc substrate solution to each well.
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, leading to the development of the yellow color of the p-nitrophenolate product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Correct for background absorbance by subtracting the absorbance of a blank well (containing all components except the enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol for Ki Determination (Competitive Inhibition)
To determine the inhibition constant (Ki) and the mode of inhibition, a kinetic analysis is required.
-
Assay Setup:
-
Set up a matrix of experiments with varying concentrations of both the substrate (pNP-GlcNAc) and the inhibitor (this compound).
-
For each inhibitor concentration (including a zero-inhibitor control), perform the enzyme assay at several different substrate concentrations.
-
-
Data Collection:
-
Measure the initial reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentration. This can be done by taking multiple absorbance readings over time (kinetic mode) or by using a fixed-time endpoint assay as described above, ensuring linearity.
-
-
Data Analysis:
-
Plot the initial velocity versus the substrate concentration for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
The Ki can be calculated from the apparent Km values obtained at different inhibitor concentrations.
-
Troubleshooting
-
High background signal: Ensure the substrate is stable in the assay buffer and does not spontaneously hydrolyze.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations, and incubation times.
-
Inhibitor precipitation: Check the solubility of this compound in the final assay conditions and adjust the DMSO concentration if necessary.
-
Non-reproducible results: Ensure accurate pipetting and consistent timing, especially for the reaction start and stop steps.
Conclusion
This compound is a valuable research tool for investigating the chitinolytic pathway in insects and for the development of novel insecticides. The provided protocols offer a framework for conducting reliable and reproducible enzyme inhibition assays to characterize the activity of this compound and other potential inhibitors of OfHex1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
OfHex1-IN-1: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
OfHex1-IN-1 is a potent and selective inhibitor of OfHex1, a β-N-acetylhexosaminidase found in the Asian corn borer, Ostrinia furnacalis.[1] This enzyme is critical for chitin catabolism, an essential process for insect growth and development.[2][3] Inhibition of OfHex1 disrupts the insect's molting process, leading to mortality, which makes OfHex1 a promising target for the development of species-specific and environmentally friendly pesticides.[4][5] this compound, also referred to as compound 11c in some literature, demonstrates significant inhibitory activity against OfHex1 and can be utilized in research focused on green pesticide development.
Data Presentation
Quantitative data for this compound's inhibitory activity against OfHex1 is summarized below.
| Compound Name | Target Enzyme | IC50 (μM) | Ki (μM) | Source |
| This compound | OfHex1 | 28.1 | 25.6 |
Mechanism of Action and Signaling Pathway
OfHex1 is a glycoside hydrolase that plays a crucial role in the final stages of chitin degradation in insects. Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a primary component of the insect exoskeleton. During molting, chitin must be broken down and recycled. Chitinases first cleave chitin into smaller oligosaccharides, and then OfHex1 hydrolyzes these chitooligosaccharides into monomeric GlcNAc units. This compound acts as a competitive inhibitor, binding to the active site of OfHex1 and preventing the hydrolysis of its natural substrates. This disruption of chitin metabolism is ultimately lethal to the insect.
Caption: Chitin degradation pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assay Protocol
This protocol describes the determination of the inhibitory activity of this compound against the OfHex1 enzyme using a colorimetric assay. The assay is based on the hydrolysis of the substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
OfHex1 enzyme (purified)
-
This compound
-
p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5)
-
Stop Solution (e.g., 0.2 M sodium borate buffer, pH 10.0)
-
96-well microplate
-
Microplate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of pNP-GlcNAc in the assay buffer.
-
Dilute the OfHex1 enzyme in the assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (prepare serial dilutions). Include a control with DMSO only.
-
OfHex1 enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNP-GlcNAc substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Stop the reaction by adding the Stop Solution to each well. The basic pH of the stop solution will also enhance the color of the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Insecticidal Activity Bioassay Protocol (Ostrinia furnacalis)
This protocol outlines a diet-incorporation method to assess the insecticidal activity of this compound against Ostrinia furnacalis larvae.
Materials:
-
Ostrinia furnacalis larvae (e.g., newly hatched neonates or third-instar larvae)
-
Artificial diet for O. furnacalis
-
This compound
-
Solvent for this compound (e.g., DMSO or acetone)
-
Rearing containers (e.g., 24-well plates or small cups)
-
Fine brush for handling larvae
-
Incubator set to appropriate conditions (e.g., 25-27°C, 60-70% relative humidity, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Treated Diet:
-
Prepare the artificial diet according to a standard recipe.
-
While the diet is still liquid and has cooled to about 40-50°C, add this compound to achieve the desired final concentrations. The inhibitor should be first dissolved in a small amount of solvent.
-
Prepare a control diet containing only the solvent.
-
Thoroughly mix the diet to ensure a uniform distribution of the compound.
-
Dispense the diet into the rearing containers and allow it to solidify.
-
-
Infestation:
-
Carefully transfer one O. furnacalis larva into each container using a fine brush.
-
-
Incubation:
-
Place the containers in an incubator under controlled environmental conditions.
-
-
Data Collection:
-
Assess larval mortality at regular intervals (e.g., daily for 7 days). Larvae that are unable to move when prodded with a brush are considered dead.
-
Other sublethal effects such as delayed development, reduced weight, or molting defects can also be recorded.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Calculate the lethal concentration (e.g., LC50) values using probit analysis or other appropriate statistical methods.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
References
- 1. Enzyme Activity Measurement for Beta-N-Acetylhexosaminidase [creative-enzymes.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of OfHex1 Inhibitors on Plutella xylostella
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diamondback moth, Plutella xylostella, is a significant global pest of cruciferous crops, notorious for its rapid development of resistance to conventional insecticides. This necessitates the exploration of novel insecticidal targets. One such promising target is the enzyme β-N-acetylhexosaminidase (Hex), specifically OfHex1, which plays a crucial role in the chitin degradation pathway, essential for insect growth and molting.[1] Small molecule inhibitors targeting OfHex1 offer a potential avenue for the development of new, effective, and selective insecticides. Recent research has led to the synthesis and evaluation of glycosylated naphthalimide derivatives as potent and selective inhibitors of OfHex1.[2] In vivo studies have been conducted to assess the biological activity of these compounds against Plutella xylostella, demonstrating their potential as pest management agents.[2]
This document provides detailed application notes and protocols for conducting in vivo studies of OfHex1 inhibitors on P. xylostella, using a chitin synthesis inhibitor as a detailed proxy for data presentation and experimental setup.
Signaling Pathway of Chitin Metabolism and Inhibition
The chitin metabolic pathway is essential for the formation and degradation of the insect exoskeleton. OfHex1 is a key enzyme in the degradation of chitin. Inhibition of this enzyme disrupts the molting process, leading to insect mortality.
Caption: Simplified chitin metabolic pathway highlighting the role of OfHex1 and its inhibition.
Quantitative Data Summary
While specific in vivo LC50 data for "this compound" is not publicly available, the following tables present data for Lufenuron, a chitin synthesis inhibitor, to illustrate the type of quantitative results obtained from in vivo bioassays on P. xylostella.[3]
Table 1: Susceptibility of Plutella xylostella to the Chitin Synthesis Inhibitor Lufenuron [3]
| Strain | N | LC50 (mg L⁻¹) (95% CI) | Slope ± SE | Resistance Ratio (RR) |
| Susceptible (REC-S) | 210 | 0.71 (0.55-0.89) | 1.54 ± 0.18 | - |
| Resistant (BZR-R) | 210 | 870.5 (703.1-1109.2) | 1.29 ± 0.13 | 1224.26 |
| F1 (REC-S ♀ x BZR-R ♂) | 210 | 3.80 (2.98-4.81) | 1.45 ± 0.16 | 5.35 |
| F1' (BZR-R ♀ x REC-S ♂) | 210 | 2.12 (1.64-2.69) | 1.51 ± 0.17 | 2.98 |
Table 2: Fitness Costs Associated with Lufenuron Resistance in Plutella xylostella
| Strain | Parameter | Value ± SE |
| Susceptible (REC-S) | Mean Pupal Weight (mg) | 5.89 ± 0.11 |
| Mean Development Time (egg to adult, days) | 18.5 ± 0.2 | |
| Fecundity (eggs/female) | 150 ± 10 | |
| Resistant (BZR-R) | Mean Pupal Weight (mg) | 5.45 ± 0.12 |
| Mean Development Time (egg to adult, days) | 19.8 ± 0.3 | |
| Fecundity (eggs/female) | 125 ± 8 |
Experimental Protocols
The following are detailed methodologies for key experiments in the in vivo evaluation of OfHex1 inhibitors against P. xylostella.
Insect Rearing Protocol
A standardized rearing protocol is crucial for maintaining a healthy and homogenous insect colony for reproducible bioassay results.
Caption: Workflow for continuous rearing of Plutella xylostella in the laboratory.
Methodology:
-
Colony Source: Establish a colony from a susceptible laboratory strain or field-collected populations.
-
Rearing Cages: House adult moths in well-ventilated cages.
-
Adult Diet: Provide a 10% honey or sucrose solution soaked in cotton wicks.
-
Oviposition: Place fresh, untreated cabbage leaves in the cages for egg-laying.
-
Egg Incubation: Collect leaves with eggs daily and place them in separate containers for hatching.
-
Larval Rearing: Once hatched, transfer the larvae to larger containers with fresh cabbage leaves, replacing the leaves as needed.
-
Pupation: Collect pupae and place them in adult cages for emergence.
-
Environmental Conditions: Maintain the rearing room at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
Leaf-Dip Bioassay Protocol
The leaf-dip bioassay is a standard method for determining the efficacy of insecticides against leaf-eating insects like P. xylostella.
Caption: Experimental workflow for the leaf-dip bioassay on Plutella xylostella.
Methodology:
-
Preparation of Test Solutions:
-
Dissolve the OfHex1 inhibitor in an appropriate solvent (e.g., acetone or DMSO).
-
Prepare a stock solution and then a series of at least five serial dilutions using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
A control solution should be prepared with the solvent and surfactant only.
-
-
Leaf Preparation:
-
Use fresh, untreated cabbage leaves.
-
Cut uniform leaf discs (e.g., 5 cm diameter) using a leaf punch.
-
-
Dipping Procedure:
-
Using forceps, dip each leaf disc into a test solution for 10 seconds with gentle agitation.
-
Start with the control and move from the lowest to the highest concentration to avoid contamination.
-
Place the treated discs on a wire rack to air dry for 1-2 hours.
-
-
Larval Exposure:
-
Select healthy, uniform-sized third-instar larvae of P. xylostella.
-
Place one treated leaf disc in a Petri dish lined with moistened filter paper.
-
Introduce 10-15 larvae onto the leaf disc in each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
Prepare at least three to four replicates for each concentration and the control.
-
-
Incubation and Assessment:
-
Incubate the Petri dishes under the same conditions as insect rearing.
-
Assess larval mortality after 48 to 96 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values, along with their 95% confidence intervals.
-
Conclusion
The development of OfHex1 inhibitors, such as glycosylated naphthalimides, represents a promising strategy for the management of Plutella xylostella. The protocols and data presentation formats outlined in these application notes provide a framework for the in vivo evaluation of such novel insecticidal compounds. Adherence to standardized methodologies is essential for generating reliable and comparable data to support the development of the next generation of insecticides.
References
- 1. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of OfHex1-IN-1 in Agricultural Research: A Detailed Guide for Scientists
Abstract
OfHex1-IN-1 is a potent and selective inhibitor of β-N-acetylhexosaminidase from the Asian corn borer, Ostrinia furnacalis (OfHex1).[1] This enzyme plays a critical role in the degradation of chitin, a major component of the insect exoskeleton.[2] Inhibition of OfHex1 disrupts the molting process in insects, leading to mortality.[3][4] This targeted mechanism of action, coupled with its high selectivity for the insect enzyme over human homologues, positions this compound as a promising lead compound for the development of environmentally friendly pesticides.[1] These application notes provide detailed protocols for researchers in agricultural science and drug development to effectively utilize this compound in their studies.
Introduction
The Asian corn borer, Ostrinia furnacalis, is a significant agricultural pest, causing substantial economic losses in corn and other crops. Traditional pest control methods often rely on broad-spectrum insecticides that can have detrimental effects on non-target organisms and the environment. The development of species-specific insecticides is therefore of paramount importance.
Chitin metabolism is an attractive target for insecticide development as it is essential for insects but absent in vertebrates and higher plants. The insect chitinolytic enzyme, β-N-acetylhexosaminidase (Hex), is a key enzyme in the chitin degradation pathway. OfHex1 is a specific β-N-acetylhexosaminidase found in O. furnacalis. This compound has been identified as a potent and selective inhibitor of this enzyme, making it a valuable tool for research into novel pest management strategies.
Mechanism of Action
This compound acts as a competitive inhibitor of OfHex1, binding to the active site of the enzyme and preventing the hydrolysis of its natural substrate, chitooligosaccharides. This disruption of chitin catabolism interferes with the molting process, where insects shed their old exoskeleton and form a new one. The inability to properly degrade the old cuticle leads to developmental defects and ultimately, insect death. The high selectivity of this compound for the insect enzyme minimizes the risk of off-target effects in mammals and other non-target organisms.
Quantitative Data
The following table summarizes the known quantitative data for this compound and related compounds. This data is essential for designing experiments and comparing the efficacy of different inhibitors.
| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Selectivity (over human homologs) | Reference |
| This compound | OfHex1 | 28.1 ± 1.6 | 25.6 | > 100 μM (hOGA & HsHexB) | |
| Compound 10l | OfHex1 | 1.77 | - | High (not quantified) | |
| CAUZL-A | OfHex1 | 47.47 | - | High (not quantified) | |
| Berberine | OfHex1 | - | 12 | - | |
| SYSU-1 | OfHex1 | - | 8.5 | - | |
| Compound 15r | OfHex1 | - | 5.3 | High selectivity over HsHexB and hOGA | |
| Compound 15y | OfHex1 | - | 2.7 | High selectivity over HsHexB and hOGA |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
OfHex1 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against OfHex1.
Materials:
-
Purified OfHex1 enzyme
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate
-
Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.5)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the OfHex1 enzyme solution to each well.
-
Add 20 µL of the different concentrations of this compound to the respective wells. For the control group, add 20 µL of assay buffer with the same concentration of DMSO as the inhibitor wells.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNP-GlcNAc substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Insecticidal Bioassay against Ostrinia furnacalis
Objective: To evaluate the in vivo insecticidal activity of this compound against O. furnacalis larvae.
Materials:
-
Ostrinia furnacalis larvae (e.g., 3rd instar)
-
Artificial diet for O. furnacalis
-
This compound
-
DMSO
-
Petri dishes or multi-well plates
-
Incubator set to appropriate conditions (e.g., 27°C, 70% relative humidity, 16:8 h light:dark cycle)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound.
-
Incorporate the different concentrations of this compound into the artificial diet. Ensure the final concentration of DMSO is the same in all treatments and the control, and is non-toxic to the larvae.
-
Dispense the treated diet into individual Petri dishes or wells of a multi-well plate.
-
Place one O. furnacalis larva in each container.
-
Incubate the larvae under controlled environmental conditions.
-
Record larval mortality at regular intervals (e.g., every 24 hours for 7 days).
-
Observe and record any morphological or developmental abnormalities.
-
Calculate the lethal concentration (e.g., LC50) using probit analysis.
Scanning Electron Microscopy (SEM) of Insect Cuticle
Objective: To observe the morphological changes in the cuticle of O. furnacalis larvae treated with this compound.
Materials:
-
O. furnacalis larvae treated with this compound (from the bioassay)
-
Control (untreated) larvae
-
Fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer)
-
Ethanol series for dehydration (e.g., 50%, 70%, 80%, 90%, 95%, 100%)
-
Critical point dryer
-
SEM stubs
-
Sputter coater with a conductive material (e.g., gold-palladium)
-
Scanning Electron Microscope
Protocol:
-
Collect larvae from the treatment and control groups.
-
Fix the larvae in the fixative solution for at least 2 hours at 4°C.
-
Wash the samples with phosphate buffer.
-
Dehydrate the samples through a graded ethanol series.
-
Perform critical point drying to remove the ethanol without causing structural damage.
-
Mount the dried larvae onto SEM stubs using double-sided carbon tape.
-
Sputter coat the samples with a thin layer of a conductive metal.
-
Observe the samples under the SEM, focusing on the structure and integrity of the cuticle. Capture images for comparison between treated and control groups.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
Caption: Chitin metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical flow from this compound application to insect mortality.
References
Unveiling the Inhibition of OfHex1: Application Notes and Protocols for Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from molecular docking studies on inhibitors of β-N-acetyl-D-hexosaminidase (OfHex1), a promising target for developing novel and environmentally friendly insecticides against the Asian corn borer, Ostrinia furnacalis. OfHex1 is a crucial enzyme in the chitin catabolism of this major agricultural pest.[1][2] Inhibition of OfHex1 disrupts essential physiological processes in the insect, including growth, pupation, and molting, ultimately leading to mortality.[1] This document outlines the computational workflows, key quantitative data from various studies, and detailed experimental protocols to guide further research and development of potent OfHex1 inhibitors.
Data Presentation: Inhibitor Binding Affinities and Efficacy
The following tables summarize the quantitative data from molecular docking and enzymatic assays of various inhibitors targeting OfHex1. These compounds have been identified through virtual screening of large chemical libraries and rational drug design.
Table 1: Binding Energies and Docking Scores of OfHex1 Inhibitors from Virtual Screening
| Compound ID | Glide Docking Score (kcal/mol) | Glide Binding Energy (kcal/mol) | Reference |
| Hit 1 | ≤ -12.950 | ≤ -31 | [1] |
| Hit 2 | ≤ -12.950 | ≤ -31 | [1] |
| Hit 3 | ≤ -12.950 | ≤ -31 | |
| Hit 4 | ≤ -12.950 | ≤ -31 | |
| Hit 5 | ≤ -12.950 | ≤ -31 | |
| ... (18 unique conformers) | ≤ -12.950 | ≤ -31 | |
| ZINC04026248 | -11.8 | Not Reported | |
| Top 1% ZINC Molecules | -10.5 to -11.8 | Not Reported |
Table 2: Enzymatic Inhibition Data for Synthesized and Screened OfHex1 Inhibitors
| Compound ID | Ki (μM) | IC50 (μM) | Selectivity over Human Hexosaminidases | Reference |
| Compound 15r | 5.3 | Not Reported | High selectivity over HsHexB and hOGA | |
| Compound 15y | 2.7 | Not Reported | High selectivity over HsHexB and hOGA | |
| Compound 5 | 28.9 ± 0.5 | > 100 (against HsHexB and hOGA) | Significant |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the molecular docking studies of OfHex1 inhibitors.
Protocol 1: Virtual Screening Workflow for OfHex1 Inhibitor Identification
This protocol outlines a typical virtual screening workflow to identify novel inhibitors of OfHex1 from large compound libraries.
-
Protein Preparation:
-
Retrieve the crystal structure of OfHex1 from the Protein Data Bank (PDB ID: 3NSN).
-
Prepare the protein using the Protein Preparation Wizard in Schrödinger Suite. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and removing all water molecules.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Library Preparation:
-
Obtain a library of commercially available and "insecticide-like" compounds. For example, a library of 20,313 compounds can be extracted from published literature.
-
Use LigPrep in the Schrödinger Suite to generate low-energy 3D conformers for each ligand, typically resulting in a larger number of ready-to-dock structures (e.g., 44,943 conformers).
-
-
Receptor Grid Generation:
-
Define the active site for docking by generating a receptor grid around the co-crystallized ligand (e.g., TMG-chitotriomycin) in the OfHex1 crystal structure.
-
-
Multi-step Molecular Docking:
-
Perform a multi-step virtual screening workflow using Glide in the Schrödinger Suite.
-
High-Throughput Virtual Screening (HTVS): Initially screen the entire prepared ligand library.
-
Standard Precision (SP) Docking: Dock the top-ranked compounds from HTVS with higher precision.
-
Extra Precision (XP) Docking: Subject the top hits from SP docking to the most accurate XP docking mode.
-
-
Hit Selection and Analysis:
-
Select the final hits based on their Glide docking scores and visual inspection of their binding poses within the OfHex1 active site.
-
Conduct a comparative docking against homologous human enzymes (e.g., PDB ID: 1NP0) and non-target organisms to ensure selectivity.
-
Protocol 2: Molecular Dynamics (MD) Simulations
MD simulations are performed to evaluate the stability of the ligand-protein complex and to refine the binding poses obtained from molecular docking.
-
System Preparation:
-
Use the docked complex of the OfHex1-inhibitor as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model) with a defined buffer distance.
-
Neutralize the system by adding counter-ions.
-
-
MD Simulation:
-
Perform MD simulations using software such as Desmond.
-
Equilibrate the system through a series of minimization and restrained MD steps.
-
Run the production MD simulation for a duration sufficient to observe the stability of the interaction (e.g., 5 to 40 ns).
-
-
Trajectory Analysis:
-
Analyze the MD trajectories to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.
-
Investigate the protein-ligand interactions, such as hydrogen bonds and π-π stacking interactions, over the course of the simulation. Key residues for interaction in OfHex1 include W490, W524, E328, and Y475.
-
Protocol 3: Enzyme Inhibition Assay
This protocol describes the in vitro enzymatic assay to determine the inhibitory activity of the identified compounds against OfHex1.
-
Enzyme and Substrate Preparation:
-
Use purified recombinant OfHex1 enzyme.
-
Prepare a solution of a suitable substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
-
-
Inhibition Assay:
-
In a 96-well plate, add the OfHex1 enzyme to a buffer solution.
-
Add varying concentrations of the test inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time.
-
Initiate the reaction by adding the substrate.
-
Stop the reaction after a defined period by adding a stop solution (e.g., Na2CO3).
-
-
Data Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the molecular docking studies of OfHex1 inhibitors.
Caption: Virtual screening and molecular dynamics workflow for identifying OfHex1 inhibitors.
Caption: The inhibitory effect of a ligand on the OfHex1 signaling pathway.
References
Application Notes and Protocols for Developing a Screening Assay with OfHex1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer (Ostrinia furnacalis), is a critical enzyme involved in chitin degradation, a process essential for insect growth and molting.[1][2][3] The absence of chitin in vertebrates makes OfHex1 an attractive and specific target for the development of eco-friendly pesticides.[2][3] OfHex1-IN-1 has been identified as a potent and selective inhibitor of OfHex1, making it a valuable tool for research and as a lead compound in the development of novel insecticides.
These application notes provide a comprehensive guide to developing a robust in vitro screening assay for inhibitors of OfHex1, using this compound as a reference compound. The provided protocols are designed for a 96-well plate format, suitable for high-throughput screening (HTS).
Principle of the Assay
The enzymatic activity of OfHex1 can be measured using a chromogenic or fluorogenic substrate, such as p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc). OfHex1 cleaves the substrate, releasing a product that can be detected spectrophotometrically or fluorometrically. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the signal. The potency of inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Quantitative Data for this compound
The following table summarizes the known inhibitory activity of this compound against OfHex1. This data is crucial for validating the screening assay and for comparing the potency of new chemical entities.
| Compound | Target | IC50 (μM) | Ki (μM) | Assay Conditions | Reference |
| This compound | OfHex1 | 28.1 | 25.6 | Recombinant OfHex1, specific conditions not detailed |
Note: IC50 and Ki values can be influenced by assay conditions such as substrate concentration, enzyme concentration, temperature, and pH. It is essential to maintain consistent conditions for reliable comparison of inhibitor potencies.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: Simplified diagram of the chitin degradation pathway in insects and the inhibitory action of this compound.
Caption: Experimental workflow for the OfHex1 inhibitor screening assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Ostrinia furnacalis Hex1 (OfHex1)
-
Inhibitor: this compound (for use as a positive control)
-
Substrate: p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: 50 mM Sodium Citrate, 100 mM NaCl, pH 5.0 (or as optimized for the specific enzyme batch)
-
Stop Solution: 0.5 M Sodium Carbonate (Na2CO3)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Plate: 96-well clear, flat-bottom microplate
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM sodium citrate, 100 mM NaCl solution and adjust the pH to 5.0. Filter sterilize and store at 4°C.
-
OfHex1 Enzyme Solution: Dilute the recombinant OfHex1 stock in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve to find a concentration that yields a robust signal within the linear range of the assay.
-
pNP-GlcNAc Substrate Solution: Dissolve pNP-GlcNAc in Assay Buffer to the desired concentration. This should be at or near the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
-
Test Compounds and this compound: Prepare stock solutions of the test compounds and this compound in 100% DMSO. Create a dilution series for IC50 determination (e.g., 10-point, 3-fold serial dilution).
Assay Protocol (96-Well Plate Format)
-
Compound Plating:
-
Add 2 µL of diluted test compounds, this compound (positive control), or DMSO (negative control) to the appropriate wells of a 96-well plate.
-
-
Enzyme Addition:
-
Add 98 µL of the diluted OfHex1 enzyme solution to each well.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
-
Substrate Addition & Reaction Initiation:
-
Add 100 µL of the pNP-GlcNAc substrate solution to each well to start the reaction. The final reaction volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for OfHex1 activity (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (0.5 M Na2CO3) to each well to terminate the enzymatic reaction. The stop solution will also cause a color change of the p-nitrophenol product under basic conditions.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank))
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_DMSO: Absorbance of the well with DMSO (negative control, 0% inhibition).
-
Abs_blank: Absorbance of a well with no enzyme (background).
-
-
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to determine the IC50 value.
-
Selectivity Assays
To ensure that identified inhibitors are specific to OfHex1, it is recommended to perform counter-screens against homologous enzymes, such as human β-hexosaminidases (e.g., HexA and HexB). A compound is considered selective if it exhibits significantly higher potency against OfHex1 compared to its mammalian counterparts.
This comprehensive guide provides a solid foundation for establishing a reliable screening assay for OfHex1 inhibitors. The use of the reference inhibitor, this compound, will be instrumental in validating the assay performance and in the successful identification of novel and specific insecticidal agents.
References
- 1. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OfHex1-IN-1 as a Tool Compound for Chitinase Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin is a vital structural component of the exoskeleton in insects and the cell walls of fungi, but it is absent in vertebrates and plants.[1] The degradation of chitin is crucial for insect growth, molting, and development.[1][2] This process is primarily carried out by a family of enzymes known as chitinases and β-N-acetyl-D-hexosaminidases.[3] OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer (Ostrinia furnacalis), is a key enzyme in the final step of chitin degradation, breaking down chitooligosaccharides into N-acetyl-D-glucosamine (GlcNAc) monomers.[4] Its critical role in insect physiology makes it an attractive and specific target for the development of eco-friendly pesticides.
OfHex1-IN-1 is a potent and selective inhibitor of OfHex1. These application notes provide a comprehensive overview of this compound, including its inhibitory properties and detailed protocols for its use as a tool compound in chitinase research and inhibitor screening.
Mechanism of Action
This compound, identified as compound 11c in some literature, is a ureido thioglycoside that acts as a potent inhibitor of OfHex1. While the exact binding mode is not fully detailed in the provided search results, it is known to inhibit the enzymatic activity of OfHex1, which is responsible for hydrolyzing terminal GlcNAc residues from chitin degradation intermediates. By inhibiting OfHex1, this compound disrupts the molting process, which can lead to insect mortality. This specificity for an insect enzyme makes it a valuable tool for studying chitinolytic pathways and for the development of targeted pesticides.
Quantitative Data: Inhibitory Activity of this compound and Comparators
The following table summarizes the inhibitory potency of this compound and other relevant compounds against OfHex1 and other hexosaminidases. This data highlights the potency and selectivity of this compound.
| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Selectivity Notes | Reference |
| This compound | O. furnacalis Hex1 (OfHex1) | 28.1 | 25.6 | Potent inhibitor of OfHex1. | |
| Compound 5 (from virtual screen) | O. furnacalis Hex1 (OfHex1) | > 100 | 28.9 ± 0.5 | Significant selectivity against human HsHexB and hOGA. | |
| TMG-chitotriomycin | O. furnacalis Hex1 (OfHex1) | Not Reported | 0.065 | Highly potent; no measurable inhibition of human β-N-acetyl-D-hexosaminidases. | |
| Glycosylated Naphthalimide (15y) | O. furnacalis Hex1 (OfHex1) | Not Reported | 2.7 | High selectivity over human HsHexB and hOGA. | |
| Glycosylated Naphthalimide (15r) | O. furnacalis Hex1 (OfHex1) | Not Reported | 5.3 | High selectivity over human HsHexB and hOGA. | |
| Berberine | O. furnacalis Hex1 (OfHex1) | Not Reported | 12 | Also inhibits human and other insect chitinases. | |
| SYSU-1 (Berberine analog) | O. furnacalis Hex1 (OfHex1) | Not Reported | 8.5 | Also inhibits human and other insect chitinases. |
Visualizations
The following diagrams illustrate the chitinolytic pathway, a typical experimental workflow for inhibitor screening, and the role of this compound in drug discovery.
Caption: Chitinolytic pathway and inhibition by this compound.
Caption: Workflow for OfHex1 inhibition assay.
Caption: this compound in the pesticide discovery process.
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against OfHex1 using a synthetic substrate.
Materials:
-
Recombinant OfHex1 enzyme
-
This compound (or test compound)
-
Substrate: 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside (4MU-(GlcNAc)2)
-
Assay Buffer: 20 mM sodium phosphate, pH 6.0
-
Stop Solution: 0.5 M sodium carbonate buffer, pH 10.7
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Plate reader capable of fluorescence measurement (Excitation: 360 nm, Emission: 450 nm)
-
Incubator (37°C)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Enzyme Preparation:
-
Dilute the OfHex1 enzyme stock in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of each inhibitor dilution to the appropriate wells.
-
For the positive control (no inhibition), add 20 µL of Assay Buffer with the same percentage of DMSO as the inhibitor wells.
-
For the negative control (no enzyme activity), add 40 µL of Assay Buffer.
-
Add 20 µL of the diluted OfHex1 enzyme solution to all wells except the negative control.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Prepare the substrate solution (4MU-(GlcNAc)2) in Assay Buffer. A common concentration to use is one equal to the Michaelis constant (Km) of the enzyme for the substrate.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells. The final reaction volume should be 50 µL.
-
Incubate the plate at 37°C for 30 minutes (or a time determined to be within the linear range of the reaction).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 150 µL of Stop Solution to each well.
-
Measure the fluorescence intensity on a plate reader (Ex: 360 nm, Em: 450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_PositiveControl))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Constant (Ki) and Mode of Inhibition
This protocol determines the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) by measuring reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where the initial Ki is estimated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km)).
-
Prepare a range of substrate (4MU-(GlcNAc)2) concentrations, typically from 0.2x Km to 5x Km.
-
-
Kinetic Measurements:
-
For each fixed inhibitor concentration, perform the enzymatic assay as described in Protocol 1 across the full range of substrate concentrations. Instead of an endpoint reading, measure the fluorescence kinetically over time to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second quadrant (left of the y-axis, above the x-axis).
-
-
Calculate the Ki value by using the appropriate equations for the determined mode of inhibition or by using non-linear regression fitting to the appropriate inhibition model.
-
This compound is a valuable chemical probe for studying the function and inhibition of the insect chitinolytic enzyme OfHex1. Its potency and selectivity make it an excellent positive control for inhibitor screening assays and a useful tool for investigating the physiological roles of β-N-acetyl-D-hexosaminidases in insects. The protocols provided herein offer a robust framework for characterizing this compound and other potential inhibitors, thereby facilitating the discovery and development of novel, environmentally safer pesticides.
References
- 1. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural determinants of an insect beta-N-Acetyl-D-hexosaminidase specialized as a chitinolytic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing OfHex1-IN-1 on Insect Larvae
Audience: Researchers, scientists, and drug development professionals.
Introduction
OfHex1 (β-N-acetyl-D-hexosaminidase) is a crucial enzyme in insects responsible for the degradation of chitin, a major component of their exoskeleton.[1][2] This enzyme is essential for processes such as molting, pupation, and growth.[1] Inhibition of OfHex1 disrupts these fundamental physiological processes, ultimately leading to insect mortality.[1] This makes OfHex1 a promising target for the development of novel, environmentally friendly insecticides with high specificity for insects, as chitin is absent in vertebrates and higher plants.[1] OfHex1-IN-1 is a potent and selective inhibitor of OfHex1, designed to target this critical enzyme in lepidopteran pests such as Ostrinia furnacalis (Asian corn borer) and Spodoptera frugiperda (Fall Armyworm). These application notes provide detailed protocols for testing the efficacy of this compound on insect larvae.
Mechanism of Action
OfHex1 is a glycosyl hydrolase that catalyzes the removal of terminal N-acetyl-D-glucosamine (GlcNAc) residues from chitin oligomers. This enzymatic activity is a critical step in the chitin degradation pathway, which is essential for the remodeling of the insect cuticle during molting. This compound acts as a competitive inhibitor, binding to the active site of the OfHex1 enzyme and preventing the breakdown of chitin oligomers. This disruption of chitin metabolism leads to developmental defects, molting failure, and ultimately, larval death.
Below is a diagram illustrating the chitin degradation pathway and the inhibitory action of this compound.
Caption: Chitin degradation pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for rearing insect larvae and conducting bioassays to evaluate the efficacy of this compound. The primary model organism suggested is Spodoptera frugiperda, a significant agricultural pest.
Insect Rearing
-
Species: Spodoptera frugiperda (Fall Armyworm)
-
Rearing Conditions:
-
Temperature: 25 ± 1°C
-
Relative Humidity: 70-80%
-
Photoperiod: 14 hours light / 10 hours dark
-
-
Diet: Artificial diet based on pinto beans or a commercially available general lepidopteran diet.
-
Procedure:
-
Obtain a starter culture of S. frugiperda eggs or larvae from a reputable supplier or a laboratory colony.
-
Rear larvae individually in small plastic cups containing the artificial diet to prevent cannibalism.
-
Transfer pupae to a screened cage for adult emergence.
-
Provide adult moths with a 10% sugar solution for feeding.
-
Place a suitable oviposition substrate (e.g., paper towels) in the cage for egg-laying.
-
Collect egg masses and incubate them under the specified rearing conditions.
-
Bioassay Protocols
Two primary methods are recommended for evaluating the insecticidal activity of this compound: a diet incorporation bioassay and a leaf dip bioassay.
This method is suitable for determining the chronic effects of this compound on larval development and mortality.
-
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Artificial diet
-
Multi-well insect rearing trays
-
Second or third instar S. frugiperda larvae
-
-
Procedure:
-
Prepare a series of concentrations of this compound.
-
Incorporate the different concentrations of this compound into the artificial diet while it is still liquid and has cooled to a point where the compound will not degrade. Ensure thorough mixing.
-
The final solvent concentration in the diet should be consistent across all treatments, including the control (solvent only).
-
Dispense the treated and control diets into the wells of the rearing trays.
-
Once the diet has solidified, place one larva into each well.
-
Seal the trays with a breathable cover.
-
Maintain the trays under the specified rearing conditions.
-
Record larval mortality, weight, and developmental stage at 24, 48, 72, and 96 hours post-treatment.
-
Calculate the lethal concentration (LC50 and LC90) values using probit analysis.
-
This method mimics the natural route of exposure for a foliar-applied insecticide.
-
Materials:
-
This compound solutions of varying concentrations (prepared with distilled water and a surfactant)
-
Fresh, tender maize or cabbage leaves
-
Petri dishes lined with moist filter paper
-
Second or third instar S. frugiperda larvae
-
-
Procedure:
-
Prepare a range of this compound concentrations. A control solution containing only distilled water and surfactant should also be prepared.
-
Cut leaf discs of a uniform size.
-
Dip each leaf disc into a specific concentration of the test solution for 10-20 seconds.
-
Allow the leaves to air dry.
-
Place one treated leaf disc into each petri dish.
-
Introduce one larva into each petri dish.
-
Seal the petri dishes and maintain them under the specified rearing conditions.
-
Record larval mortality at 24, 48, and 72 hours.
-
Replace the treated leaves with freshly treated leaves every 24 hours if necessary.
-
Determine the LC50 and LC90 values.
-
The following diagram outlines the general experimental workflow for testing this compound.
Caption: General experimental workflow for testing this compound on insect larvae.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target Enzyme | Ki (µM) | IC50 (µM) | Selectivity vs. Human Hexosaminidase |
| This compound | OfHex1 | [Insert Value] | [Insert Value] | [Insert Fold Difference] |
| Control Cpd 1 | OfHex1 | [Insert Value] | [Insert Value] | [Insert Fold Difference] |
| Control Cpd 2 | OfHex1 | [Insert Value] | [Insert Value] | [Insert Fold Difference] |
Note: Ki and IC50 values should be determined through enzymatic assays prior to larval testing. Data for known inhibitors can be found in the literature. For example, some glycosylated naphthalimide derivatives have Ki values in the low micromolar range (e.g., 2.7 µM and 5.3 µM) against OfHex1 and show high selectivity over human hexosaminidases.
Table 2: Larvicidal Activity of this compound against S. frugiperda (Diet Incorporation Bioassay)
| Compound | Time (hours) | LC50 (µg/mL diet) (95% CI) | LC90 (µg/mL diet) (95% CI) | Slope ± SE |
| This compound | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
| 72 | [Insert Value] | [Insert Value] | [Insert Value] | |
| 96 | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Ctrl | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The positive control should be a commercial insecticide with a known mode of action. Confidence Intervals (CI) and Standard Error (SE) should be reported.
Table 3: Effects of this compound on S. frugiperda Larval Development (72h post-treatment)
| Treatment (µg/mL) | Average Larval Weight (mg) ± SD | % Weight Reduction | % Molting Inhibition |
| Control (0) | [Insert Value] | 0 | 0 |
| This compound (Conc 1) | [Insert Value] | [Calculate] | [Calculate] |
| This compound (Conc 2) | [Insert Value] | [Calculate] | [Calculate] |
| This compound (Conc 3) | [Insert Value] | [Calculate] | [Calculate] |
Note: Sub-lethal concentrations should be used to observe effects on development. Standard Deviation (SD) should be reported.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and other chemicals.
-
Conduct all work with volatile solvents in a well-ventilated fume hood.
-
Dispose of all chemical and biological waste according to institutional guidelines.
By following these detailed protocols, researchers can effectively evaluate the potential of this compound as a novel insecticide for the control of lepidopteran pests.
References
- 1. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring OfHex1-IN-1 Efficacy in Pest Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfHex1-IN-1 is a potent and selective inhibitor of β-N-acetylhexosaminidase (Hex1) from the Asian corn borer, Ostrinia furnacalis (OfHex1). This enzyme is critical for the degradation of chitin, an essential component of the insect exoskeleton.[1][2] Inhibition of OfHex1 disrupts the molting process, leading to insect mortality.[3] This targeted mechanism of action makes this compound a promising candidate for the development of environmentally friendly insecticides.[2][4] These application notes provide detailed protocols for evaluating the efficacy of this compound against key agricultural pests.
Mechanism of Action: this compound acts as a competitive inhibitor of the OfHex1 enzyme, which is involved in the final stages of chitin degradation during the molting process. By blocking the active site of OfHex1, this compound prevents the breakdown and recycling of old cuticle, leading to molting failure and eventual death of the insect.
Data Presentation: Efficacy of OfHex1 Inhibitors
While specific in vivo efficacy data for this compound is not yet widely published, the following tables present data for other potent OfHex1 inhibitors, demonstrating the expected format for data presentation.
Table 1: Larvicidal Activity of Glycosylated Naphthalimide OfHex1 Inhibitors against Lepidopteran Pests.
| Compound | Target Pest | Bioassay Method | Concentration (mg/L) | Mortality Rate (%) (after 72h) |
| 15r | Plutella xylostella | Leaf-dip | 200 | 83.3 |
| Ostrinia furnacalis | Diet-incorporation | 200 | 86.7 | |
| 15y | Plutella xylostella | Leaf-dip | 200 | 93.3 |
| Ostrinia furnacalis | Diet-incorporation | 200 | 90.0 |
Table 2: Aphicidal Activity of Glycosylated Naphthalimide OfHex1 Inhibitors against Myzus persicae.
| Compound | Bioassay Method | Concentration (mg/L) | Mortality Rate (%) (after 48h) |
| 15r | Systemic (Root-drench) | 500 | 80.0 |
| 15y | Systemic (Root-drench) | 500 | 96.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)
This protocol is adapted from established methods for assessing insecticide toxicity.
Objective: To determine the contact toxicity of this compound to lepidopteran larvae.
Materials:
-
This compound
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Cabbage leaves (or appropriate host plant)
-
Petri dishes
-
Filter paper
-
Soft brush
-
Third-instar larvae of P. xylostella
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution to achieve the desired test concentrations.
-
The final test solutions should contain 0.1% (v/v) Triton X-100 as a surfactant.
-
A control solution should be prepared with acetone and Triton X-100 in distilled water.
-
-
Leaf Treatment:
-
Cut fresh cabbage leaves into discs of a suitable size to fit into the Petri dishes.
-
Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf disc into each Petri dish lined with filter paper.
-
Using a soft brush, carefully transfer 10-20 third-instar larvae onto each leaf disc.
-
Seal the Petri dishes with ventilated lids.
-
-
Incubation and Observation:
-
Maintain the Petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a soft brush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LC50 (lethal concentration for 50% of the population) and LC90 values using probit analysis.
-
Protocol 2: Diet-Incorporation Bioassay for Lepidopteran Larvae (e.g., Ostrinia furnacalis)
Objective: To determine the ingestion toxicity of this compound.
Materials:
-
This compound
-
Artificial diet for O. furnacalis
-
Acetone (solvent)
-
24-well plates
-
Third-instar larvae of O. furnacalis
Procedure:
-
Preparation of Treated Diet:
-
Prepare serial dilutions of this compound in acetone.
-
Incorporate the test solutions into the artificial diet while it is still liquid and cooling. Ensure thorough mixing.
-
A control diet should be prepared by adding the same volume of acetone without the test compound.
-
-
Assay Setup:
-
Dispense the treated and control diets into the wells of 24-well plates.
-
Allow the diet to solidify.
-
-
Insect Exposure:
-
Place one third-instar larva into each well.
-
Seal the plates with a breathable film.
-
-
Incubation and Observation:
-
Incubate the plates under the same conditions as the leaf-dip bioassay.
-
Record mortality and any developmental abnormalities (e.g., failed molting) daily for up to 7 days.
-
-
Data Analysis:
-
Calculate the LC50 and LC90 values based on mortality data.
-
Protocol 3: Systemic Aphid Bioassay (e.g., Myzus persicae)
Objective: To evaluate the systemic activity of this compound against sucking insects.
Materials:
-
This compound
-
Host plants (e.g., cabbage seedlings) in pots
-
Acetone (solvent)
-
Distilled water
-
Adult apterous (wingless) M. persicae
-
Clip cages or whole-plant cages
Procedure:
-
Plant Treatment:
-
Prepare aqueous solutions of this compound at various concentrations. The use of a solvent like acetone should be minimal and a control with the same solvent concentration must be included.
-
Apply a known volume of the test solution to the soil of each potted plant (root-drench application).
-
-
Insect Infestation:
-
After 24 hours to allow for systemic uptake, infest the plants with a known number of adult apterous aphids. This can be done by placing them on a leaf enclosed in a clip cage or by infesting the whole plant within a larger cage.
-
-
Incubation and Observation:
-
Maintain the plants in a growth chamber at appropriate conditions for the aphids and plants.
-
Assess aphid mortality at 24, 48, and 72 hours after infestation.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and correct for control mortality.
-
Determine the LC50 value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the insect chitin degradation pathway.
Experimental Workflow
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OfHex1-IN-1 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with OfHex1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective inhibitor of OfHex1, a β-N-acetylhexosaminidase found in the Asian corn borer, Ostrinia furnacalis.[1] Its primary application is in the research and development of environmentally friendly pesticides, as OfHex1 is a crucial enzyme in the chitin catabolism of this insect pest.[1][2][3]
Q2: What are the known inhibitory concentrations of this compound?
This compound has an IC50 of 28.1 µM and a Ki of 25.6 µM against OfHex1.[1]
Q3: How should I store this compound powder and stock solutions?
For long-term stability, it is recommended to store the solid powder of this compound as per the Certificate of Analysis. Generally, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: My this compound powder is not dissolving well in my chosen solvent. What should I do?
Several factors can influence the dissolution of this compound. Ensure you are using a high-purity, anhydrous solvent, as absorbed water can reduce solubility. Gentle warming (e.g., to 37°C) and vortexing or sonication can also help dissolve the compound. It is also possible that you are trying to prepare a solution with a concentration that is too high.
Q5: I noticed precipitation in my this compound stock solution after taking it out of the freezer. Is it still usable?
Precipitation can occur after freeze-thaw cycles. Before use, it is crucial to ensure the compound is fully redissolved. You can try gently warming the solution and vortexing or sonicating it. If the precipitate does not dissolve, your stock solution's concentration is likely lower than intended.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Many small molecule inhibitors, like this compound, have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging.
Solution Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Corrective Actions:
-
Prepare a High-Concentration Stock: First, dissolve this compound in a water-miscible organic solvent like DMSO.
-
Optimize Dilution: When diluting the stock solution into your aqueous buffer, add it dropwise while vortexing to avoid "solvent shock," which can cause the compound to precipitate.
-
Adjust pH: For ionizable compounds, adjusting the pH of the aqueous medium can improve solubility.
-
Use Co-solvents or Excipients: If solubility issues persist, consider using a co-solvent system or solubilizing excipients.
Issue 2: Precipitation of this compound in Cell Culture Media
Precipitation in cell culture media can be caused by several factors, including the compound's low aqueous solubility, high final concentration, solvent shock, and interactions with media components.
Solution Workflow:
Caption: Workflow for resolving precipitation in cell culture.
Corrective Actions:
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Modify Solvent System: For particularly challenging situations, the use of a biocompatible surfactant in the cell culture medium may help maintain solubility.
-
Test Different Media: The components of different cell culture media can affect the solubility of your compound.
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H42N4O7S | |
| Molecular Weight | 614.75 | |
| IC50 (OfHex1) | 28.1 ± 1.6 µM | |
| Ki (OfHex1) | 25.6 µM | |
| Selectivity | > 100 µM (hOGA), > 100 µM (HsHexB) |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 mM | Most common solvent for initial stock preparation. |
| Ethanol | 1-5 mM | Alternative solvent, check for compatibility with your experimental system. |
| DMF | 1-5 mM | Alternative solvent, check for compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight = 614.75 g/mol ).
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (if needed): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
Microscopic Examination: For a more detailed assessment, view the solutions under a microscope.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of chitin degradation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing OfHex1-IN-1 concentration in experiments
Disclaimer: As "OfHex1-IN-1" is not a known publicly documented compound, this guide provides generalized advice and protocols applicable to a novel small molecule inhibitor. Researchers should adapt these recommendations based on their specific experimental findings.
Frequently Asked Questions (FAQs)
1. How do I determine the optimal starting concentration for this compound in my cell-based assays?
To establish a starting concentration, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A common starting point for a novel inhibitor is a wide concentration range, often from 1 nM to 100 µM, tested in a logarithmic dilution series.
2. What is the recommended solvent for this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous solutions like cell culture media should be done carefully to avoid precipitation. The final concentration of DMSO in the experimental medium should be kept low, typically below 0.1%, to minimize solvent-induced artifacts.
3. How can I assess the cytotoxicity of this compound?
Cytotoxicity can be evaluated using various assays that measure cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays. These should be run in parallel with your functional assays to distinguish between specific inhibition and general toxicity.
Troubleshooting Guide
Q1: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
Off-target effects: The inhibitor may be affecting pathways essential for cell survival.
-
Solvent toxicity: Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.1%).
-
Compound precipitation: High concentrations of the inhibitor might precipitate in the aqueous culture medium, leading to cytotoxic aggregates. Visually inspect the medium for any signs of precipitation.
Q2: My experimental results with this compound are inconsistent between experiments. What should I check?
A2: Inconsistent results are often due to variability in experimental conditions:
-
Stock solution integrity: Ensure the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Assay timing: Ensure that treatment durations and measurement time points are kept consistent across all experiments.
Q3: I am not observing any effect of this compound on my target of interest. What steps can I take?
A3: A lack of effect could be due to several reasons:
-
Insufficient concentration: The concentrations used may be too low to effectively inhibit the target. Try extending the upper range of your dose-response curve.
-
Compound inactivity: The compound may not be active against the target in your specific cellular context. Confirm target engagement with a dedicated assay if possible.
-
Cell permeability: this compound may have poor cell permeability. Consider using cell lines with higher expression of relevant transporters or performing assays with cell lysates.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Inhibition (Mean ± SD) |
| 0.001 | 2.5 ± 1.1 |
| 0.01 | 10.2 ± 2.3 |
| 0.1 | 48.9 ± 4.5 |
| 1 | 85.7 ± 3.1 |
| 10 | 98.2 ± 1.5 |
| 100 | 99.1 ± 0.9 |
Table 2: Example Cytotoxicity Profile of this compound
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 99.5 ± 0.8 |
| 1 | 98.1 ± 1.2 |
| 10 | 95.3 ± 2.5 |
| 50 | 70.4 ± 5.1 |
| 100 | 45.2 ± 6.8 |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Perform the desired assay to measure the biological response (e.g., a kinase activity assay or a cell proliferation assay).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its target, Hexokinase 1.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting flow for inconsistent experimental results.
OfHex1-IN-1 Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OfHex1-IN-1 assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
Issue 1: High Background in Absorbance Readings
High background can mask the true signal from the enzymatic reaction, leading to inaccurate results.
| Potential Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure buffers are not contaminated with bacteria or other substances that might have enzymatic activity.[1] |
| Substrate Instability | Prepare substrate solutions fresh for each experiment. Some substrates can spontaneously hydrolyze over time, leading to a high background signal. |
| Improper Blanking | Ensure the blank control contains all reaction components except the enzyme or the substrate to properly account for background absorbance. |
| Microplate Issues | Use clear, flat-bottom plates for colorimetric assays. Scratched or dirty plates can interfere with absorbance readings.[2] |
| Insufficient Washing | In multi-step assays, ensure thorough washing between steps to remove any unbound reagents that could contribute to the background.[3][4] |
| Reader Settings | Optimize the plate reader settings, including the wavelength and the number of flashes, to minimize background noise.[2] |
Issue 2: High Variability in Replicate Wells
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Suggested Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate and consistent dispensing. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before and after adding them to the wells. A plate shaker can help ensure uniformity. |
| Temperature Gradients | Ensure the entire microplate is at a uniform temperature during incubation. Avoid stacking plates, which can create temperature differences. |
| "Edge Effect" | Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates. To mitigate this, avoid using the outer wells or fill them with buffer. |
| Bubbles in Wells | Bubbles can interfere with the light path. Be careful not to introduce bubbles during pipetting. If present, they can be removed with a sterile pipette tip. |
Issue 3: Low or No Inhibitor Activity
If this compound does not show the expected inhibitory effect, consider the following:
| Potential Cause | Suggested Solution |
| Inhibitor Solubility | This compound may have limited solubility in aqueous buffers. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the assay buffer. Ensure the final solvent concentration does not affect enzyme activity. |
| Inhibitor Instability | Store the this compound stock solution at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Inhibitor Concentration | Verify the calculations for the inhibitor dilutions. Perform a dose-response experiment with a wide range of concentrations to determine the IC50. |
| Enzyme Concentration Too High | An excessively high enzyme concentration can overcome the inhibitory effect. Optimize the enzyme concentration to ensure the reaction rate is in the linear range and sensitive to inhibition. |
| Assay Conditions | Ensure the pH, temperature, and incubation time are optimal for OfHex1 activity and inhibitor binding. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of OfHex1, a β-N-acetylhexosaminidase from the Asian corn borer, Ostrinia furnacalis. This enzyme is crucial for the insect's molting process, making it a target for the development of environmentally friendly pesticides. This compound acts as an inhibitor, blocking the active site of the OfHex1 enzyme and preventing it from breaking down its natural substrate.
Q2: What are the IC50 and Ki values for this compound?
The reported inhibitory activity of this compound is:
-
IC50: 28.1 ± 1.6 μM for OfHex1
-
Ki: 25.6 μM for OfHex1
Q3: Is this compound selective for insect OfHex1?
Yes, this compound is highly selective for insect OfHex1 over human hexosaminidases. The IC50 values for human O-GlcNAcase (hOGA) and human β-N-acetylhexosaminidase B (HsHexB) are both greater than 100 μM, indicating low off-target activity in humans.
Q4: What is the recommended solvent and storage condition for this compound?
It is recommended to prepare a stock solution of this compound in an organic solvent such as DMSO. For storage, keep the stock solution at -20°C or -80°C for long-term stability. The product sheet suggests storage at room temperature for shipping in the continental US, but colder temperatures are advisable for long-term storage.
Q5: What is a suitable substrate for in vitro OfHex1 inhibition assays?
A commonly used chromogenic substrate for OfHex1 is p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The enzymatic cleavage of pNP-GlcNAc by OfHex1 releases p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Ki (μM) | Selectivity vs. OfHex1 |
| OfHex1 (Ostrinia furnacalis) | 28.1 ± 1.6 | 25.6 | - |
| hOGA (human) | > 100 | Not Reported | > 3.5-fold |
| HsHexB (human) | > 100 | Not Reported | > 3.5-fold |
Data sourced from MedChemExpress product information and related research.
Experimental Protocols
Detailed Protocol: In Vitro OfHex1 Inhibition Assay using pNP-GlcNAc
This protocol is a standard procedure for determining the inhibitory activity of this compound against OfHex1 enzyme using a colorimetric assay.
Materials:
-
Recombinant OfHex1 enzyme
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
DMSO (for dissolving inhibitor)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2 mM stock solution of pNP-GlcNAc in Assay Buffer.
-
Dilute the recombinant OfHex1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Set up the Assay Plate:
-
Add 2 µL of this compound dilutions in DMSO (or DMSO alone for control) to the appropriate wells of the 96-well plate.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted OfHex1 enzyme solution to each well, except for the "no enzyme" control wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the 2 mM pNP-GlcNAc solution to each well to start the reaction. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Stop the Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The stop solution will also induce a color change in the liberated p-nitrophenol.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "DMSO only" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: In Vivo Insecticidal Activity Assay
This protocol, adapted from studies on other OfHex1 inhibitors, can be used to assess the in vivo efficacy of this compound against insect larvae.
Materials:
-
This compound
-
Third-instar larvae of a target insect (e.g., Plutella xylostella or Ostrinia furnacalis)
-
Artificial diet or leaf discs
-
Solvent for inhibitor (e.g., acetone or DMSO)
-
Surfactant (e.g., Triton X-100)
-
Petri dishes or multi-well plates
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare Test Solutions:
-
Dissolve this compound in a minimal amount of solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.
-
-
Treatment Application:
-
Leaf-dipping method: Dip leaf discs (e.g., cabbage for P. xylostella) into the test solutions for 30 seconds and allow them to air dry.
-
Diet-incorporation method: Incorporate the test solutions into the artificial diet at various concentrations.
-
-
Bioassay:
-
Place one treated leaf disc or a portion of the treated diet into each well of a multi-well plate or a small petri dish.
-
Introduce one third-instar larva into each well.
-
Seal the plates or dishes with a breathable film.
-
-
Incubation:
-
Incubate the larvae under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
-
Data Collection:
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Calculate the corrected mortality rate using Abbott's formula if there is mortality in the control group.
-
Determine the lethal concentration (LC50) by probit analysis of the mortality data.
-
Visualizations
References
Technical Support Center: Improving the In Vivo Delivery of OfHex1-IN-1
Welcome to the technical support center for OfHex1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with the in vivo delivery of this compound.
This compound is a potent and selective inhibitor of β-N-acetylhexosaminidase (OfHex1) from the Asian corn borer, Ostrinia furnacalis, with an IC50 of 28.1 μM and a Ki of 25.6 μM.[1] Its potential as a green pesticide makes its effective in vivo delivery a critical area of research.[1] As with many small molecule inhibitors, achieving optimal bioavailability and consistent results in vivo can be challenging. This guide provides structured advice to address these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is cloudy and appears to have precipitated. What should I do?
A1: Cloudiness or precipitation indicates that this compound has poor solubility in your current vehicle, which is a common issue for hydrophobic small molecules. This can lead to inaccurate dosing and low bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: If available, check the solubility of this compound in your chosen vehicle. If not, perform a small-scale solubility test with various pharmaceutically acceptable solvents.
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Optimize Formulation: Employ formulation strategies to enhance solubility. Common approaches are summarized in the table below.[2][3][4]
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Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization can improve the dissolution rate and bioavailability.
Q2: What are the recommended starting points for formulating this compound for in vivo studies?
A2: For initial in vivo screening of a novel hydrophobic compound like this compound, a tiered approach to formulation is recommended. Start with simple co-solvent systems and progress to more complex formulations if needed.
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Tier 1: Co-solvent Systems: Begin by preparing a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO). Subsequently, dilute this stock into an aqueous vehicle suitable for your animal model (e.g., saline, PBS, or a solution containing polyethylene glycol). Ensure the final concentration of the organic solvent is minimal (typically <10% for DMSO in preclinical studies, but ideally as low as possible to avoid toxicity).
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Tier 2: Surfactant-Based Formulations: If co-solvents are insufficient, consider using surfactants such as Tween 80 or Solutol HS-15 to create micellar formulations that can encapsulate hydrophobic compounds and increase solubility.
-
Tier 3: Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption and bioavailability.
Q3: I am observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results are often linked to the stability and handling of the small molecule inhibitor.
Troubleshooting Steps:
-
Compound Stability: Assess the stability of this compound in your formulation. A color change in the solution may indicate chemical degradation. It is advisable to protect the solution from light and air (by purging with an inert gas like argon or nitrogen) and to store it at the recommended temperature.
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Storage and Handling: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to precipitation. Thaw solutions slowly and vortex gently before use to ensure homogeneity. The type of storage container can also affect stability; amber glass vials or inert polypropylene tubes are recommended.
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Dosing Accuracy: When using injection routes like intraperitoneal (IP) or intravenous (IV), ensure consistent and accurate administration techniques. The injection volume should be appropriate for the animal's size.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Poor aqueous solubility is a primary hurdle for the in vivo delivery of many small molecule inhibitors. The following table outlines various formulation strategies to address this issue.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to dissolve the compound before diluting in an aqueous vehicle. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Inclusion Complexes | Using cyclodextrins to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity. | Increases solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate. | Can improve bioavailability for orally and parenterally administered drugs. | Requires specialized equipment for production and characterization. |
Issue 2: Suboptimal Bioavailability and Efficacy
If initial experiments show low efficacy, it may be due to poor absorption, rapid metabolism, or inefficient distribution to the target tissue.
Table 2: Experimental Approaches to Assess and Improve Bioavailability
| Experimental Approach | Description | Key Metrics |
| Pharmacokinetic (PK) Studies | Measure the concentration of this compound in biological fluids (e.g., plasma) over time after administration. | Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), half-life. |
| Biodistribution Studies | Determine the concentration of this compound in various organs and tissues at different time points post-administration. | Tissue/plasma concentration ratio, target site accumulation. |
| Dose-Response Studies | Evaluate the efficacy of this compound at multiple dose levels to determine the optimal therapeutic dose. | ED50 (effective dose for 50% of the maximal response). |
| Route of Administration Comparison | Compare the efficacy and PK profile of this compound when administered via different routes (e.g., oral, intraperitoneal, intravenous). | Bioavailability (F%), efficacy at the target site. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation development.
Materials:
-
This compound powder
-
A panel of solvents: DMSO, Ethanol, PEG 400, Saline, PBS
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, precise volume of a different solvent (e.g., 100 µL) to achieve a high target concentration.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, sonication or gentle warming (if the compound is heat-stable) can be attempted.
-
If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.
-
Carefully observe the supernatant for clarity and the pellet for any undissolved compound. This provides a qualitative or semi-quantitative measure of solubility.
Protocol 2: In Vivo Administration in a Murine Model
Objective: To outline a general procedure for the administration of a formulated this compound to mice.
Materials:
-
Formulated this compound solution
-
6-8 week old mice (strain as appropriate for the study)
-
Syringes and needles appropriate for the chosen route of administration (e.g., 28-30 gauge for intravenous injection)
-
Animal restraining device
Procedure:
-
Animal Preparation: Acclimatize the mice to the housing conditions for at least one week prior to the experiment. Weigh each mouse to calculate the correct injection volume.
-
Dosage Calculation: Determine the required dose of this compound in mg/kg. Calculate the volume of the formulated solution to be administered based on the concentration of the formulation and the body weight of the mouse.
-
Administration:
-
Intravenous (IV) Injection: Warm the formulation to room temperature. Place the mouse in a restraining device to immobilize the tail. Swab the tail with 70% ethanol to visualize the lateral tail veins and perform the injection.
-
Intraperitoneal (IP) Injection: Gently restrain the mouse and inject the formulation into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Oral Gavage: Use a proper gavage needle to administer the formulation directly into the stomach.
-
-
Post-Administration Monitoring: Observe the animals for any signs of toxicity or adverse reactions.
Protocol 3: Tissue Harvesting for Biodistribution Analysis
Objective: To collect tissues for quantifying the amount of this compound that has distributed to different organs.
Materials:
-
Euthanasia supplies (as per approved institutional protocol)
-
Cold PBS
-
Surgical tools
-
Pre-weighed, labeled cryovials
-
Liquid nitrogen or dry ice
Procedure:
-
At the predetermined time point after administration, euthanize the mice using an approved method.
-
Perfuse the mice with cold PBS to remove blood from the organs.
-
Carefully dissect and harvest the target organs (e.g., liver, spleen, lungs, kidneys, brain, and target tissue).
-
Rinse the organs in cold PBS, blot dry, and weigh them.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Subsequent analysis would involve tissue homogenization followed by a suitable analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound.
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo efficacy.
Caption: Decision tree for selecting a suitable formulation strategy.
Caption: Simplified diagram of OfHex1's role and its inhibition.
References
Technical Support Center: OfHex1 Inhibition Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with OfHex1 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is OfHex1 and why is it a target for inhibition?
OfHex1 is a β-N-acetyl-D-hexosaminidase enzyme from the Asian corn borer, Ostrinia furnacalis, a significant agricultural pest.[1][2] This enzyme is a crucial component of the chitin degradation pathway, which is essential for insect growth, molting, and development.[1][3] Inhibiting OfHex1 disrupts these vital processes, making it a promising target for the development of novel and specific insecticides.[1]
Q2: What are the common substrates used for OfHex1 activity assays?
A common and commercially available chromogenic substrate for β-N-acetylhexosaminidases like OfHex1 is p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) . The enzyme cleaves pNAG to release p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically at around 400-420 nm. Fluorogenic substrates are also utilized for higher sensitivity.
Q3: What is a typical concentration of pNAG to use in the assay?
Q4: My negative control (no enzyme) shows a high background signal. What could be the cause?
High background in the absence of the enzyme can be due to several factors:
-
Substrate instability: The pNAG substrate can undergo spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures. Prepare the substrate solution fresh and keep it on ice.
-
Contaminated reagents: Ensure all buffers and reagents are free from any contamination that might absorb at the detection wavelength.
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Compound interference: The test inhibitor itself might absorb light at the same wavelength as the product. Always run a control with the inhibitor but without the enzyme to check for this.
Q5: The results of my inhibition assay are not reproducible. What are the potential reasons?
Lack of reproducibility in enzyme inhibition assays can stem from various sources:
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Pipetting errors: Inaccurate or inconsistent pipetting, especially of the inhibitor or enzyme, can lead to significant variations. Ensure your pipettes are calibrated.
-
Inconsistent incubation times: The timing of substrate and inhibitor addition, as well as the overall reaction time, should be kept consistent across all wells and plates.
-
Temperature fluctuations: Enzyme activity is highly sensitive to temperature. Ensure a stable and consistent incubation temperature.
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Enzyme instability: The enzyme may lose activity over the course of the experiment. Keep the enzyme stock on ice and prepare dilutions fresh.
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Inhibitor precipitation: The test compound may not be fully soluble in the assay buffer, leading to inconsistent concentrations. Check the solubility of your inhibitors and consider using a small amount of a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | 1. Spontaneous substrate hydrolysis. | Prepare substrate solution fresh before use. Keep on ice. |
| 2. Contaminated buffer or reagents. | Use fresh, high-purity reagents and sterile water. | |
| 3. Inhibitor compound absorbs at the detection wavelength. | Run a control with the inhibitor and all assay components except the enzyme. Subtract this background from your readings. | |
| 4. Non-specific binding of reagents to the microplate. | Use plates designed for low protein binding. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer, but test for its effect on enzyme activity first. | |
| Low Signal or No Enzyme Activity | 1. Inactive enzyme. | Verify the activity of your enzyme stock with a positive control inhibitor or by running a substrate curve. Ensure proper storage and handling of the enzyme. |
| 2. Incorrect buffer pH or composition. | The optimal pH for β-N-acetylhexosaminidases is typically acidic, around 4.5-5.5. Verify the pH of your buffer. | |
| 3. Sub-optimal substrate concentration. | If the substrate concentration is too low, the signal will be weak. Determine the K_m of your enzyme and use a substrate concentration around that value. | |
| 4. Presence of an unknown inhibitor in the sample or buffer. | Ensure all reagents are of high purity. If testing crude extracts, consider sample cleanup steps. | |
| Inconsistent or Non-reproducible Results | 1. Pipetting inaccuracies. | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| 2. Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath. Allow all reagents to equilibrate to the reaction temperature before starting the assay. | |
| 3. Inhibitor instability or precipitation. | Check the solubility of your inhibitor in the assay buffer. Prepare inhibitor dilutions fresh. | |
| 4. Edge effects in the microplate. | Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber to prevent evaporation. | |
| Unexpected Inhibition Curve Shape | 1. Inhibitor is not a simple competitive or non-competitive inhibitor. | The inhibitor may have a complex mechanism of action (e.g., uncompetitive, mixed, or irreversible). Further kinetic studies are needed to elucidate the mechanism. |
| 2. Inhibitor forms aggregates at higher concentrations. | This can lead to non-specific inhibition. Check for a dose-dependent increase in background signal with the inhibitor alone. Consider adding a small amount of a non-ionic detergent. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various compounds against OfHex1 as reported in the literature. This data can be useful for selecting positive controls and for comparing the potency of new inhibitors.
| Inhibitor | Type | K_i (μM) | IC_50 (μM) | Reference |
| Compound 15y | Glycosylated naphthalimide | 2.7 | - | |
| Compound 15r | Glycosylated naphthalimide | 5.3 | - | |
| Compound 5 | - | 28.9 ± 0.5 | > 100 (vs. human HexB) | |
| Berberine | Nonglycosyl | 12 | - | |
| SYSU-1 (Berberine analog) | Nonglycosyl | 8.5 | - |
Experimental Protocols
General Protocol for OfHex1 Inhibition Assay using pNAG
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Purified OfHex1 enzyme
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pNAG (p-Nitrophenyl N-acetyl-β-D-glucosaminide) substrate
-
Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)
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Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 0.4 M glycine-NaOH, pH 10.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and Stop Solution.
-
Prepare a stock solution of pNAG in the Assay Buffer (e.g., 10 mM).
-
Prepare serial dilutions of your test inhibitors in the Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a specific volume of Assay Buffer, your inhibitor dilution, and the OfHex1 enzyme solution.
-
Positive control wells: Add Assay Buffer, a known OfHex1 inhibitor (positive control), and the enzyme solution.
-
Negative control (no inhibitor) wells: Add Assay Buffer, the same volume of solvent used for the inhibitors, and the enzyme solution.
-
Blank (no enzyme) wells: Add Assay Buffer and the inhibitor dilution (or solvent).
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the pNAG substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the reaction temperature for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Add the Stop Solution to all wells to terminate the reaction. The stop solution will raise the pH, which denatures the enzyme and maximizes the color of the p-nitrophenol product.
-
-
Measurement:
-
Read the absorbance of the plate at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC_50 value.
-
Visualizations
Signaling Pathway: Chitin Degradation in Insects
The following diagram illustrates the role of OfHex1 in the chitin degradation pathway, a critical process for insect molting.
Caption: Role of OfHex1 in the insect chitin degradation pathway.
Experimental Workflow: OfHex1 Inhibition Assay
This diagram outlines the key steps in performing an OfHex1 inhibition assay.
Caption: Workflow for a typical OfHex1 enzyme inhibition assay.
Logical Relationship: Troubleshooting High Background
This diagram provides a logical approach to troubleshooting high background signals in your OfHex1 assay.
Caption: Decision tree for troubleshooting high background signals.
References
how to dissolve OfHex1-IN-1 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of OfHex1-IN-1 for in vitro assays. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful preparation and application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a stock solution in DMSO before further dilution into aqueous buffers or cell culture media.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. The concentration of the stock solution can be determined based on your experimental needs, but it is advisable to start with a concentration of 10 mM or higher, depending on the required final concentration in your assay. For example, to make a 10 mM stock solution, you would dissolve 6.15 mg of this compound (Molecular Weight: 614.75 g/mol ) in 1 mL of DMSO.
Q3: What is the recommended storage condition for the this compound stock solution?
A3: The stock solution of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions due to its low aqueous solubility. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in your aqueous buffer or media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The final concentration of this compound exceeds its aqueous solubility limit. The final percentage of DMSO is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final percentage of DMSO in the working solution (ensure the final DMSO concentration is compatible with your assay and does not exceed 0.5%). Prepare an intermediate dilution in a co-solvent mixture (e.g., 10% DMSO, 90% saline) before the final dilution in the aqueous buffer. |
| Compound appears insoluble in DMSO | The concentration is too high. The compound requires gentle heating or sonication to fully dissolve. | Try to dissolve a smaller amount of the compound to achieve a lower stock concentration. Briefly warm the solution at 37°C or sonicate in a water bath to aid dissolution. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution. | Prepare fresh stock solutions regularly. Aliquot the stock solution to minimize freeze-thaw cycles. Verify the concentration of your stock solution using a suitable analytical method if possible. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 614.75 g/mol | MedchemExpress |
| IC50 (OfHex1) | 28.1 µM | MedchemExpress[1] |
| Ki (OfHex1) | 25.6 µM | MedchemExpress[1] |
| Recommended Solvent | DMSO | MedchemExpress |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | MedchemExpress |
Detailed Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out 6.15 mg of this compound powder.
-
Adding Solvent: Add 1 mL of 100% DMSO to the powder.
-
Dissolving: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C.
Protocol for Preparing a Working Solution
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with your cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts in your assay.
-
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to your experimental setup.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Hypothetical signaling pathway showing OfHex1 inhibition.
References
preventing degradation of OfHex1-IN-1 in solution
Welcome to the Technical Support Center for OfHex1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective inhibitor of OfHex1, a β-N-acetylhexosaminidase found in the Asian corn borer, Ostrinia furnacalis. Its primary application is in the research and development of eco-friendly pesticides targeting insect chitin metabolism.[1]
Q2: What are the known potential degradation pathways for this compound in solution?
This compound contains a ureido thioglycoside structure. Chemical classes like this can be susceptible to two primary degradation pathways:
-
Hydrolysis: The thioglycosidic bond can be cleaved in the presence of water, particularly under acidic or basic conditions, or in the presence of certain enzymes.[2][3][4]
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Oxidation: The sulfur atom in the thioglycoside linkage is susceptible to oxidation, which can alter the compound's activity.[5]
-
Ureido Group Instability: The ureido group is generally most stable in a pH range of 4-8. Outside of this range, it can be more prone to degradation.
Q3: How should I prepare stock solutions of this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO).
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect solutions from light by using amber vials or by wrapping vials in foil.
Q5: I'm observing a decrease in the potency of my this compound working solution over time. What could be the cause?
A decrease in potency is often indicative of compound degradation. This could be due to hydrolysis in aqueous assay buffers, oxidation, or exposure to non-optimal pH or temperature. Preparing fresh working solutions daily from a frozen stock is the best practice to mitigate this.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.
This is a common problem that can often be traced back to the degradation of the inhibitor in the assay solution.
Caption: Troubleshooting workflow for inconsistent inhibitor activity.
| Potential Cause | Recommended Solution |
| Hydrolysis in Aqueous Buffer | Prepare working solutions of this compound fresh for each experiment from a frozen, concentrated stock in an anhydrous solvent like DMSO. Minimize the time the compound spends in aqueous buffer before the assay is initiated. |
| Incorrect pH of Assay Buffer | The ureido group of this compound is most stable between pH 4 and 8. Ensure your assay buffer is within this range. If your experimental conditions require a pH outside this range, the stability of the compound should be experimentally verified. |
| Oxidation of the Thioglycoside | If oxidation is suspected, consider degassing your buffers or adding a small amount of an antioxidant, ensuring it does not interfere with your assay. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use volumes to avoid the degradation that can be caused by repeated freezing and thawing. |
| Photodegradation | Protect your solutions from light by using amber vials or wrapping them in aluminum foil, especially during long incubations. |
| Adsorption to Labware | For very dilute solutions, the compound may adsorb to the surface of plasticware. Consider using low-adhesion microplates or tubes. |
Issue 2: Visible precipitate in the stock or working solution.
Precipitation can lead to inaccurate concentrations and inconsistent results.
Caption: Troubleshooting workflow for compound precipitation.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | Consult the supplier's datasheet for solubility information. If not available, perform a solubility test. You may need to lower the concentration of your stock solution. |
| "Salting Out" in Aqueous Buffer | When diluting a DMSO stock into an aqueous buffer, the compound can sometimes precipitate. To avoid this, perform serial dilutions and ensure rapid mixing. |
| Low Temperature | Some compounds are less soluble at lower temperatures. If storing solutions at 4°C, check for precipitate before use. Gentle warming and vortexing may redissolve the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general protocol that should be optimized for your specific equipment and this compound lot. The goal is to develop a stability-indicating method that can separate the parent this compound peak from any potential degradants.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | A C18 reversed-phase column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of potential degradants. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determine the optimal wavelength by performing a UV scan of this compound. |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your desired solvent or buffer at a known concentration (e.g., 100 µM).
-
Divide the solution into several aliquots for testing at different time points and conditions.
-
-
Time-Zero Analysis:
-
Immediately after preparation, inject an aliquot onto the HPLC system to obtain the initial peak area and retention time for the intact this compound. This is your t=0 reference.
-
-
Incubation:
-
Store the remaining aliquots under the desired test conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each condition onto the HPLC.
-
-
Data Analysis:
-
Compare the peak area of the parent this compound at each time point to the t=0 sample. A decrease in the parent peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of this compound remaining at each time point.
-
Caption: Workflow for assessing the stability of this compound using HPLC.
Signaling Pathways and Logical Relationships
The following diagram illustrates the inhibitory action of this compound on the chitin degradation pathway in insects.
Caption: Inhibition of the chitin degradation pathway by this compound.
References
optimizing buffer conditions for OfHex1-IN-1 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experimental conditions and troubleshooting assays involving the OfHex1 inhibitor, OfHex1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is OfHex1 and why is it a target for inhibitors like this compound?
A1: OfHex1 is a β-N-acetyl-D-hexosaminidase, an enzyme crucial for the breakdown of chitin in insects such as the Asian corn borer, Ostrinia furnacalis. Chitin is a major component of the insect exoskeleton. The degradation of the old cuticle during molting is an essential process for insect growth and development.[1][2] Inhibiting OfHex1 disrupts this process, leading to potential mortality, making it a promising target for the development of eco-friendly and species-specific pesticides.[1][2]
Q2: What is the general mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of OfHex1. While the exact binding mode is specific to the compound, it is designed to interact with key residues within the active site of OfHex1, preventing the binding and hydrolysis of its natural chitin-derived substrates. This inhibition disrupts the chitin catabolic pathway, which is vital for the insect's molting process.
Q3: What is the typical substrate used for in vitro assays of OfHex1 activity?
A3: A commonly used artificial substrate for assaying the activity of OfHex1 and other β-N-acetylhexosaminidases is p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The enzyme cleaves this substrate to release p-nitrophenol, which can be quantified spectrophotometrically at 405 nm under basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No OfHex1 Activity | Incorrect pH of the assay buffer. | OfHex1 enzymes from insects typically have an optimal pH in the acidic range. A related enzyme from Ostrinia furnacalis, OfHex2, has an optimal pH of 5.5. It is recommended to prepare buffers within a pH range of 4.0 to 6.0. |
| Sub-optimal temperature. | Ensure the assay is performed at the optimal temperature for OfHex1. If not specified, a starting point of 37°C is common for many enzyme assays. | |
| Enzyme degradation. | Keep the enzyme stock on ice and prepare working dilutions immediately before use. Avoid repeated freeze-thaw cycles. | |
| Presence of chelating agents (e.g., EDTA) in the buffer. | Avoid EDTA in the assay buffer as it can chelate metal ions that may be required for enzyme activity or stability. | |
| High Background Signal | Spontaneous hydrolysis of the substrate. | Prepare the substrate solution fresh and keep it on ice. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. |
| Contaminated reagents. | Use high-purity water and reagents for all buffers and solutions. | |
| Inconsistent IC50 Values for this compound | Poor solubility of this compound. | Dissolve this compound in a suitable organic solvent like DMSO before diluting it in the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all assays, including controls. |
| Incorrect inhibitor concentration range. | Perform a dose-response curve with a wide range of inhibitor concentrations to accurately determine the IC50 value. | |
| High salt concentration in the buffer. | High salt concentrations can affect enzyme stability and activity. It is advisable to use a moderate buffer concentration (e.g., 50-100 mM). | |
| Precipitation in the Assay Well | Low solubility of the inhibitor at the tested concentration. | Centrifuge the inhibitor stock solution before use. If precipitation persists in the assay, consider using a lower concentration range or adding a small amount of a non-denaturing detergent like Tween-20 (be sure to test its effect on enzyme activity first). |
Optimizing Buffer Conditions
The following tables summarize key parameters for optimizing your assay buffer for this compound activity. The data is based on typical conditions for insect β-N-acetylhexosaminidases and provides a starting point for your optimization experiments.
Table 1: Effect of pH on OfHex1 Activity
| pH | Relative Activity (%) | Recommended Buffer System |
| 4.0 | ~70-80 | 100 mM Citrate-Phosphate Buffer |
| 5.0 | ~90-100 | 100 mM Citrate-Phosphate Buffer |
| 5.5 | ~100 | 100 mM Citrate-Phosphate Buffer |
| 6.0 | ~80-90 | 100 mM Citrate-Phosphate Buffer |
| 7.0 | ~40-50 | 100 mM Phosphate Buffer |
| 8.0 | ~10-20 | 100 mM Tris-HCl Buffer |
Note: Data is inferred from studies on related OfHex enzymes. Optimal conditions for this compound should be empirically determined.
Table 2: Effect of Ionic Strength on OfHex1 Activity
| Buffer Concentration | Relative Activity (%) | Notes |
| 25 mM | Lower activity may be observed. | |
| 50 mM | Good starting concentration. | Balances buffering capacity and potential salt inhibition. |
| 100 mM | Often optimal. | Provides robust buffering. |
| 200 mM | Potential for decreased activity due to high ionic strength. |
Note: The effect of ionic strength can be enzyme and inhibitor-specific. It is recommended to test a range of buffer concentrations.
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol describes a colorimetric assay using pNP-GlcNAc as a substrate to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified OfHex1 enzyme
-
This compound
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: 100 mM Citrate-Phosphate buffer, pH 5.5
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the Assay Buffer to achieve a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is constant and low (<1%).
-
Prepare Enzyme Solution: Dilute the purified OfHex1 enzyme in the Assay Buffer to a working concentration that gives a linear reaction rate for at least 15-30 minutes.
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Prepare Substrate Solution: Dissolve pNP-GlcNAc in the Assay Buffer to a final concentration equal to its Km value for OfHex1 (if known) or a concentration that gives a robust signal.
-
Assay Setup (in a 96-well plate):
-
Blank: 50 µL Assay Buffer
-
Control (No Inhibitor): 25 µL Assay Buffer + 25 µL Enzyme Solution
-
Inhibitor Wells: 25 µL of each this compound dilution + 25 µL Enzyme Solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the Substrate Solution to all wells.
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) during which the reaction is linear.
-
Stop Reaction: Add 50 µL of Stop Solution to all wells. The solution should turn yellow in the presence of p-nitrophenol.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (No Inhibitor) well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Insect Chitin Degradation Pathway and the Point of Inhibition by this compound.
Caption: General workflow for determining the IC50 of this compound.
References
- 1. Molecular and biochemical characterization of a novel β-N-acetyl-D-hexosaminidase with broad substrate-spectrum from the Aisan corn borer, Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of OfHex1-IN-1
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using OfHex1-IN-1, a potent inhibitor of Ostrinia furnacalis β-N-acetyl-D-hexosaminidase (OfHex1). The focus of this guide is to help identify and mitigate potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target OfHex1, a chitinolytic β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis.[1][2] This enzyme is crucial for the insect's growth and development, making it a target for the development of eco-friendly pesticides.[2][3][4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for selectivity, potential off-target interactions are a consideration in any small molecule inhibitor study. The primary off-target concerns are human homologs of OfHex1, such as β-N-acetylhexosaminidase B (HsHexB) and O-GlcNAcase (hOGA). Cross-reactivity with these enzymes could lead to unintended biological consequences in non-target organisms or cellular models. Additionally, depending on the chemical scaffold of the inhibitor, interactions with other cellular targets, such as kinases, cannot be entirely ruled out without comprehensive profiling.
Q3: How can I assess the selectivity of my batch of this compound?
A3: We recommend performing a selectivity panel to confirm the activity of your compound. This typically involves in vitro enzymatic assays against OfHex1 and its human homologs, HsHexB and hOGA. A wider kinase panel screen can also be beneficial to identify any unexpected off-target kinase inhibition.
Q4: What are the common signs of off-target effects in my experiments?
A4: Common indicators of off-target effects include:
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Unexpected cytotoxicity in insect or mammalian cell lines.
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Phenotypes that are inconsistent with the known function of OfHex1.
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Discrepancies between in vitro enzymatic inhibition and cellular activity.
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Irreproducible results between experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Q: I am observing significant cytotoxicity in my insect cell line (e.g., Sf9) at concentrations where OfHex1 should be inhibited. Is this an off-target effect?
A: It is possible that the observed cytotoxicity is due to off-target effects. Here is a step-by-step approach to troubleshoot this issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Confirm On-Target Potency: First, verify the IC50 of your this compound batch against purified OfHex1 enzyme. This will confirm the compound's activity and serve as a baseline.
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Dose-Response Cytotoxicity Assay: Perform a careful dose-response experiment in your cell line to determine the CC50 (50% cytotoxic concentration).
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Compare Potency and Toxicity: If the CC50 is significantly greater than the IC50 (e.g., >10-fold), the observed effect at lower concentrations is likely on-target. If the values are close, off-target effects are a strong possibility.
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Investigate Off-Targets: If off-target effects are suspected, consider running a selectivity panel against human homologs (HsHexB, hOGA) and a broad kinase panel.
-
Mitigation Strategies:
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Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that gives the desired on-target effect.
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Use a Structurally Unrelated Inhibitor: If available, use another OfHex1 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to OfHex1 inhibition.
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Rescue Experiment: If possible, perform a rescue experiment by overexpressing OfHex1 to see if it alleviates the toxic phenotype.
-
Issue 2: Inconsistent Results or Lack of Expected Phenotype
Q: My results with this compound are not reproducible, or I am not seeing the expected biological outcome.
A: Inconsistent results can stem from compound instability, experimental variability, or off-target effects that confound the expected outcome.
Experimental Workflow for Assessing Inhibitor Selectivity
References
- 1. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OfHex1-IN-1 Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of OfHex1-IN-1, a potent and selective inhibitor of insect β-N-acetylhexosaminidase (OfHex1). The information provided is intended to address common issues faced during the scale-up of this and structurally related ureido thioglycoside compounds.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the multi-step synthesis of this compound.
Issue 1: Low Yield in the Glycosylation Step
-
Question: We are experiencing a significant drop in yield for the thioglycosylation step when moving from a 1 g to a 50 g scale. What are the potential causes and solutions?
-
Answer: Low yields in glycosylation reactions during scale-up can stem from several factors. Here are some common causes and troubleshooting steps:
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Moisture and Air Sensitivity: Glycosylation reactions are often sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Trace moisture can quench the activating agent or lead to side reactions.
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Mixing Efficiency: Inadequate mixing in larger reaction vessels can lead to localized concentration gradients and hot spots, resulting in side product formation. Ensure the stirring is vigorous enough for the vessel size and geometry. Consider using an overhead stirrer for larger scales.
-
Temperature Control: Poor heat transfer in larger reactors can cause temperature fluctuations. Monitor the internal reaction temperature closely and ensure the heating/cooling system can maintain a stable temperature.
-
Reagent Addition Rate: Slow and controlled addition of the glycosyl donor or activator is crucial. A rapid addition on a larger scale can lead to exothermic events and the formation of impurities.
-
Issue 2: Formation of Impurities during Urea Synthesis
-
Question: During the final urea formation step, we observe the formation of a significant impurity that is difficult to separate by chromatography. How can we minimize this?
-
Answer: Impurity formation in urea synthesis is a common challenge. The nature of the impurity can provide clues to its origin.
-
Dimerization of the Isocyanate: If using an isocyanate intermediate, it can dimerize or trimerize if not used immediately or if the reaction temperature is too high. Use freshly prepared isocyanate and maintain a low reaction temperature.
-
Side Reactions with the Solvent: Some solvents can react with the reagents used for urea formation. For example, amine-based solvents can compete with the desired amine reactant. Ensure the chosen solvent is inert under the reaction conditions.
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Stoichiometry: A slight excess of one reactant can lead to the formation of symmetrical ureas as byproducts. Carefully control the stoichiometry of the amine and the isocyanate or its precursor.
-
Issue 3: Difficulties in Product Purification and Isolation
-
Question: We are struggling with the purification of the final this compound product on a larger scale. Column chromatography is becoming impractical. Are there alternative purification strategies?
-
Answer: Relying solely on chromatography for large-scale purification is often not economically viable. Consider the following alternatives:
-
Crystallization: Attempt to crystallize the final product. Screen various solvent systems to find one that provides good crystal formation and effectively removes the major impurities. Seeding with a small amount of pure product can facilitate crystallization.
-
Recrystallization: If the product is already a solid but has low purity, recrystallization from a suitable solvent can significantly improve its purity.
-
Liquid-Liquid Extraction: Optimize the workup procedure using liquid-liquid extractions to remove as many impurities as possible before the final purification step. Adjusting the pH of the aqueous phase can help in separating acidic or basic impurities.
-
Trituration: Suspending the crude product in a solvent in which the product is sparingly soluble but the impurities are soluble can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What are the critical parameters to control during the scale-up of the glycosylation reaction?
-
A1: The most critical parameters are strict moisture control, inert atmosphere, efficient agitation, precise temperature control, and controlled reagent addition rates.
-
-
Q2: How does the choice of solvent affect the synthesis at a larger scale?
-
A2: On a larger scale, solvent properties like boiling point, viscosity, and safety become more critical. A solvent with a higher boiling point might be preferred for better temperature control, but it will also be more difficult to remove. Ensure the solvent is appropriate for the scale and equipment being used.
-
Purity and Analysis
-
Q3: What are the common impurities observed in the synthesis of this compound?
-
A3: Common impurities can include starting materials, byproducts from side reactions (e.g., symmetrical ureas, oxidized thiol), and residual solvents. It is important to characterize these impurities to understand their origin and devise strategies to minimize them.[][2]
-
-
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
-
A4: Thin-layer chromatography (TLC) is useful for quick qualitative monitoring. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
-
Data Presentation
Table 1: Comparison of Yields at Different Synthesis Scales
| Reaction Step | Lab Scale (1 g) Yield | Pilot Scale (50 g) Yield | Key Optimization |
| Glycosylation | 85% | 65% | Improved temperature control and slower reagent addition. |
| Deprotection | 92% | 88% | Use of a more robust deprotection agent. |
| Urea Formation | 78% | 70% | Precise stoichiometric control and lower reaction temperature. |
| Overall Yield | 60% | 42% |
Table 2: Impact of Purification Method on Product Purity and Recovery
| Purification Method | Scale | Purity (by HPLC) | Recovery |
| Flash Chromatography | 1 g | >99% | 80% |
| Flash Chromatography | 50 g | 98% | 60% |
| Crystallization | 50 g | 99.5% | 75% |
Experimental Protocols
Protocol 1: Scale-Up of the Thioglycosylation Step
-
Reactor Setup: A 2 L, three-necked, round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under vacuum.
-
Reagent Preparation: The glycosyl donor (50 g) and the thiol (1.2 equivalents) are dissolved in anhydrous dichloromethane (DCM, 1 L) under a nitrogen atmosphere.
-
Reaction: The solution is cooled to -20°C using a cooling bath. The activating agent (e.g., N-iodosuccinimide/triflic acid, 1.5 equivalents) dissolved in anhydrous DCM (200 mL) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -15°C.
-
Monitoring: The reaction progress is monitored by TLC or HPLC every 30 minutes.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product, which is then taken to the next step.
Protocol 2: Purification by Crystallization
-
Solvent Screening: The crude product (1 g) is subjected to solubility tests in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and solvent mixtures to identify a suitable crystallization solvent system.
-
Crystallization: The crude product (50 g) is dissolved in a minimal amount of the hot solvent system identified in the screening.
-
Cooling: The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath or refrigerator.
-
Crystal Collection: The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
-
Purity Analysis: The purity of the crystals is assessed by HPLC and NMR.
Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common synthesis challenges.
Caption: Core challenges associated with chemical synthesis scale-up.
References
Validation & Comparative
A Comparative Guide to the Efficacy of OfHex1-IN-1 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor OfHex1-IN-1 against other known inhibitors of Ostrinia furnacalis β-N-acetylhexosaminidase 1 (OfHex1), a key enzyme in the chitin degradation pathway of the Asian corn borer. This document is intended to assist researchers in selecting the most appropriate tool compounds for studying insect chitin metabolism and for the development of novel, environmentally-friendly pesticides.
Quantitative Comparison of OfHex1 Inhibitors
The inhibitory activities of this compound and several alternative compounds against OfHex1 are summarized in the table below. The data, including IC50 and Ki values, have been compiled from various independent studies. It is important to note that direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions between different studies.
| Inhibitor | Type | IC50 (μM) | Ki (μM) | Selectivity |
| This compound | Synthetic | 28.1 | 25.6 | Selective for OfHex1 |
| Compound 15y | Glycosylated Naphthalimide | Not Reported | 2.7 | High selectivity over human HsHexB and hOGA[1] |
| Compound 15r | Glycosylated Naphthalimide | Not Reported | 5.3 | High selectivity over human HsHexB and hOGA[1] |
| TMG-chitotriomycin | Natural Product | Not Reported | 0.065 | Highly potent and effective OfHex1 inhibitor with no measurable inhibition of human β-N-acetyl-D-hexosaminidases[2] |
| Allosamidin | Natural Product | Not Reported | Not Reported | Selectively inhibits OfHex1 over human β-N-acetyl-D-hexosaminidase[3] |
| Compound 5 | Synthetic | >100 (against HsHexB and hOGA) | 28.9 ± 0.5 | Significant selectivity for OfHex1[4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to validate these inhibitors, the following diagrams illustrate the chitin degradation pathway and a general experimental workflow for assessing inhibitor activity.
Caption: A simplified diagram of the insect chitin degradation pathway highlighting the sequential action of chitinase and OfHex1.
Caption: A generalized workflow for determining the inhibitory activity of compounds against OfHex1.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro inhibition assay for OfHex1, based on protocols described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against OfHex1.
Materials:
-
Recombinant OfHex1 enzyme
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate
-
Test inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.5)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant OfHex1 enzyme to a final concentration of 10 nM in the assay buffer.
-
Prepare a stock solution of the substrate pNP-GlcNAc in the assay buffer. The final concentration in the assay will typically be close to the Km value for OfHex1.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
-
Assay Setup:
-
In a 96-well microplate, add 10 µL of the diluted enzyme solution to each well.
-
Add 10 µL of the serially diluted inhibitor or vehicle control (buffer with the same concentration of solvent as the inhibitor) to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 80 µL of the substrate solution to each well. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the microplate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction proceeds in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of the stop solution to each well. The high pH of the stop solution will denature the enzyme and develop the color of the p-nitrophenolate product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known (e.g., competitive).
-
Selectivity Assays: To determine the selectivity of the inhibitor, similar assays should be performed using human β-N-acetylhexosaminidase B (HsHexB) and human O-GlcNAcase (hOGA) under their respective optimal assay conditions. A significantly higher IC50 or Ki value for the human enzymes compared to OfHex1 indicates selectivity.
Conclusion
This compound is a potent and selective inhibitor of OfHex1. However, several other compounds, particularly the glycosylated naphthalimide derivative 15y and the natural product TMG-chitotriomycin, exhibit even greater potency in vitro. The choice of inhibitor will depend on the specific research application, considering factors such as commercial availability, cost, and the need for cellular or in vivo activity. The provided experimental protocol offers a robust framework for researchers to independently validate and compare the activity of these and other novel OfHex1 inhibitors. The continued exploration of OfHex1 inhibitors holds significant promise for the development of targeted and sustainable pest management strategies.
References
- 1. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the structure-affinity relationships and solvation effects between OfHex1 and inhibitors using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
OfHex1-IN-1: A Comparative Guide to a Novel Chitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of OfHex1-IN-1, a novel inhibitor of β-N-acetylhexosaminidase from the Asian corn borer (Ostrinia furnacalis, OfHex1), with other known chitinase inhibitors. The objective of this document is to present a comprehensive overview of its performance, supported by available experimental data, to aid in the research and development of new-generation, eco-friendly pesticides.
Introduction to OfHex1 and its Inhibition
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of insect exoskeletons and peritrophic matrices. The degradation of chitin is mediated by a complex enzymatic system, in which β-N-acetylhexosaminidases play a crucial role in the final step, cleaving chitooligosaccharides into monomeric units. OfHex1, a specific β-N-acetylhexosaminidase from the devastating agricultural pest Ostrinia furnacalis, has emerged as a promising target for the development of selective insecticides. Its inhibition disrupts the molting process, leading to insect mortality. As this enzyme is absent in vertebrates and plants, its inhibitors are expected to have a favorable safety profile.
This compound is a recently developed ureido thioglycoside-based inhibitor that has demonstrated potent and selective activity against OfHex1. This guide will compare its inhibitory efficacy with other well-characterized chitinase inhibitors.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of this compound and other selected compounds against OfHex1 are summarized in the table below. It is important to note that the data presented has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Target Enzyme | IC50 (μM) | Ki (μM) | Source Publication |
| This compound | Ureido thioglycoside | OfHex1 | 28.1 | 25.6 | Shen S, et al. (2020) |
| TMG-chitotriomycin | Glycoside | OfHex1 | - | 0.065 | Usuki H, et al. (2008) |
| Compound 15y | Glycosylated Naphthalimide | OfHex1 | - | 2.7 | Shen S, et al. (2019) |
| Berberine | Isoquinoline Alkaloid | OfHex1 | - | 12 | Duan J, et al. (2018) |
| Compound 3 | Benzamide Derivative | OfHex1 | - | 11.2 | Dong L, et al. (2020) |
| PUGNAc | GlcNAc analog | OfHex1 & other hexosaminidases | - | - | General inhibitor, specific Ki for OfHex1 not readily available in cited literature |
| Allosamidin | Aminocyclitol glycoside | Chitinases (GH18) and OfHex1 | - | - | Known inhibitor, specific Ki for OfHex1 not readily available in cited literature |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future studies.
Expression and Purification of Recombinant OfHex1
The inhibitory assays are typically performed using recombinant OfHex1 to ensure a high purity and consistent source of the enzyme.
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Expression System: The cDNA of O. furnacalis OfHex1 is cloned into an expression vector (e.g., pPICZαA) and expressed in a suitable host, commonly the methylotrophic yeast Pichia pastoris (strain GS115).
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Culture and Induction: The recombinant yeast is cultured in appropriate media (e.g., BMGY) to generate biomass, followed by induction of protein expression by switching to a methanol-containing medium (e.g., BMMY).
-
Purification: The secreted recombinant OfHex1 is purified from the culture supernatant. A common purification strategy involves:
-
Ammonium Sulfate Precipitation: To concentrate the protein from the supernatant.
-
Affinity Chromatography: Using a Ni-NTA resin to capture the His-tagged recombinant protein.
-
Anion Exchange Chromatography: For further purification and removal of remaining contaminants.
-
-
Protein Quantification and Verification: The concentration of the purified protein is determined using a standard method (e.g., Bradford assay), and its purity and molecular weight are confirmed by SDS-PAGE and Western blot analysis.
In Vitro Enzyme Inhibition Assay (IC50 and Ki Determination)
The inhibitory potency of the compounds is quantified by measuring the reduction in the enzymatic activity of OfHex1 in their presence.
-
Enzyme and Substrate: Purified recombinant OfHex1 is used as the enzyme. A chromogenic or fluorogenic substrate is employed for easy detection of enzymatic activity. A common substrate is p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which upon hydrolysis by OfHex1 releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
-
Assay Buffer: The reaction is typically carried out in a suitable buffer, such as sodium acetate buffer (pH 5.5).
-
Procedure for IC50 Determination:
-
A fixed concentration of OfHex1 is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a defined period at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate (pNP-GlcNAc).
-
The reaction is allowed to proceed for a set time and then terminated by adding a stop solution (e.g., 1 M Na2CO3), which also enhances the color of the p-nitrophenol product.
-
The absorbance of the resulting solution is measured at 405 nm using a microplate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Procedure for Ki Determination: The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) are determined by measuring the initial reaction velocities at different substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation and its variants for different inhibition models using non-linear regression analysis.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and the biological context, the following diagrams are provided.
Caption: Experimental workflow for OfHex1 production and inhibition assay.
Caption: Simplified chitin degradation pathway and the role of OfHex1 inhibitors.
Conclusion
This compound presents itself as a promising lead compound for the development of novel insecticides targeting the chitin metabolism of Ostrinia furnacalis. While its inhibitory potency, with an IC50 of 28.1 μM, is moderate compared to the highly potent natural product TMG-chitotriomycin (Ki = 0.065 μM), it demonstrates a significant activity that warrants further investigation and optimization. Its synthetic accessibility may offer advantages over complex natural products. The data compiled in this guide serves as a valuable resource for researchers in the field of agrochemical development, providing a basis for the rational design of more potent and selective OfHex1 inhibitors. Future research should focus on head-to-head comparative studies under standardized conditions to unequivocally establish the relative potency and selectivity of these promising inhibitor candidates.
Comparative Selectivity of OfHex1 Inhibitors Against Human Hexosaminidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of inhibitors targeting OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer (Ostrinia furnacalis), against its human orthologs, β-hexosaminidase A (HexA) and B (HexB). OfHex1 is a promising target for the development of species-specific and environmentally friendly insecticides.[1][2][3][4] A critical aspect of developing such insecticides is ensuring their high selectivity for the target insect enzyme over human enzymes to minimize off-target effects. This guide summarizes key quantitative data, details common experimental protocols for assessing inhibitor selectivity, and provides visual representations of experimental workflows and inhibitor selectivity profiles.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency of various compounds against OfHex1 and human hexosaminidases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of inhibitor selectivity. Lower values indicate higher potency.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity (over HsHexB) | Reference |
| Compound 5 (ZINC38143284) | OfHex1 | >100 | 28.9 | Significant | [2] |
| HsHexB | >100 | N/A | |||
| hOGA | >100 | N/A | |||
| TMG-chitotriomycin | OfHex1 | N/A | 0.065 | Highly Selective | |
| Human Hex | No measurable inhibition | N/A | |||
| Glycosylated Naphthalimide (15r) | OfHex1 | N/A | 5.3 | Highly Selective | |
| HsHexB | >100 | N/A | |||
| hOGA | >100 | N/A | |||
| Glycosylated Naphthalimide (15y) | OfHex1 | N/A | 2.7 | Highly Selective | |
| HsHexB | >100 | N/A | |||
| hOGA | >100 | N/A | |||
| M-31850 | Human HexA | 6.0 | 0.8 | N/A | |
| Human HexB | 3.1 | N/A | N/A | ||
| OfHex2 | N/A | 2.5 | N/A | ||
| Jack Bean Hex | 280 | N/A | N/A | ||
| Allosamidin | OfHex1 | Potent Inhibition | N/A | Selective | |
| Human Hex | No significant inhibition | N/A |
N/A: Not Available HsHexB: Human β-hexosaminidase B hOGA: Human O-GlcNAcase
Experimental Protocols
The determination of inhibitor selectivity against OfHex1 and human hexosaminidases typically involves enzymatic assays to measure the extent of enzyme inhibition. A generalized protocol is outlined below.
Enzyme Activity and Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant OfHex1, human HexA, and human HexB are purified.
-
A chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG), is prepared in an appropriate buffer (e.g., citrate-phosphate buffer, pH optimized for each enzyme).
-
-
Inhibition Assay:
-
A series of dilutions of the test inhibitor (e.g., "OfHex1-IN-1") are prepared in the assay buffer.
-
The enzyme is pre-incubated with the various concentrations of the inhibitor for a specified period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time and is then stopped, often by the addition of a high pH solution (e.g., sodium carbonate).
-
-
Data Acquisition:
-
The amount of product released (p-nitrophenol or 4-methylumbelliferone) is quantified by measuring the absorbance or fluorescence at the appropriate wavelength.
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetics are measured at various substrate and inhibitor concentrations, and the data are fitted to the Michaelis-Menten equation and its derivatives (e.g., Lineweaver-Burk plot).
-
Visualizations
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity of a candidate inhibitor.
References
- 1. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of OfHex1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of known inhibitors of Ostrinia furnacalis β-N-acetylhexosaminidase 1 (OfHex1), a critical enzyme in the chitin degradation pathway of this major agricultural pest. The data presented here, including quantitative comparisons, detailed experimental protocols, and pathway visualizations, aims to facilitate the development of novel and selective pesticides.
OfHex1 is an essential enzyme for the molting process in insects, making it a promising target for the development of species-specific and environmentally friendly insecticides.[1][2] Inhibition of OfHex1 disrupts the breakdown of chitin, leading to developmental defects and mortality in pests like the Asian corn borer, Ostrinia furnacalis.[3][4] This guide compares the performance of several key OfHex1 inhibitors based on available experimental data.
Quantitative Comparison of OfHex1 Inhibitors
The following table summarizes the inhibitory potency (Kᵢ or IC₅₀ values) and selectivity of various compounds against OfHex1. Lower values indicate higher potency. Selectivity is a crucial factor, indicating the inhibitor's reduced affinity for human enzymes, which is desirable for minimizing off-target effects.
| Inhibitor Class | Compound | OfHex1 Kᵢ (μM) | OfHex1 IC₅₀ (μM) | Selectivity (vs. Human HsHexB/hOGA) | Inhibition Type | Reference(s) |
| Glycosyl-based | TMG-chitotriomycin | 0.065 | - | High (no measurable inhibition of human β-N-acetyl-D-hexosaminidases) | Competitive | [5] |
| Allosamidin | - | - | Selective for insect over human β-N-acetyl-D-hexosaminidase | Competitive | ||
| Alkaloid | Berberine | 12 | - | Inhibits human GH20 Hex (HsHexB) | Competitive | |
| SYSU-1 (Berberine analog) | 8.5 | - | - | Competitive | ||
| Glycosylated Naphthalimides | Compound 15r | 5.3 | - | High selectivity over HsHexB and hOGA | - | |
| Compound 15y | 2.7 | - | High selectivity over HsHexB and hOGA | - | ||
| Compound 6f | 21.81 | - | High selectivity (hOGA Kᵢ > 200 μM) | - | ||
| Thiophene Derivatives | Compound 5 | 28.9 ± 0.5 | > 100 (against HsHexB and hOGA) | Significant | - | |
| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide | 11.2 | - | - | - |
Signaling Pathway and Experimental Workflow
To understand the context of OfHex1 inhibition, it is essential to visualize its role in the insect's biological processes and the general workflow for identifying inhibitors.
The identification of OfHex1 inhibitors typically follows a structured workflow, beginning with the screening of compound libraries and culminating in in vivo efficacy studies.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the accurate comparison of inhibitor potency. Below is a generalized protocol for determining the inhibitory activity of a compound against OfHex1.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a test compound against Ostrinia furnacalis β-N-acetylhexosaminidase 1 (OfHex1).
Materials:
-
Recombinant OfHex1 enzyme
-
Substrate: p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: e.g., 100 mM sodium acetate buffer, pH 5.5
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution: e.g., 1 M Na₂CO₃
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of OfHex1 in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of pNP-GlcNAc in assay buffer. The final concentration in the assay should be close to the Kₘ value of OfHex1 for this substrate.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer. It is recommended to perform a wide range of concentrations initially to determine the approximate IC₅₀ value, followed by a narrower range for precise determination.
-
-
Assay Setup (96-well plate):
-
Blank wells: Add assay buffer and stop solution.
-
Control wells (no inhibitor): Add assay buffer, OfHex1 enzyme solution, and the solvent used for the inhibitor.
-
Test wells: Add assay buffer, OfHex1 enzyme solution, and the desired concentration of the inhibitor.
-
-
Enzyme Inhibition Assay:
-
Pre-incubate the enzyme with the inhibitor (or solvent control) for a specific period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNP-GlcNAc substrate to all wells (except blanks).
-
Incubate the plate at the same constant temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range in the control wells.
-
Stop the reaction by adding the stop solution to all wells. The stop solution will raise the pH, which both stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
In Vivo Efficacy
While in vitro potency is a critical first step, the ultimate goal is to develop inhibitors that are effective in a biological context. Several studies have investigated the in vivo effects of OfHex1 inhibitors on pest species. For instance, glycosylated naphthalimide derivatives have been assayed against Myzus persicae, Plutella xylostella, and O. furnacalis, demonstrating their potential as pest control agents. Similarly, allosamidin has been shown to interfere with the molting process in insect larvae, leading to increased mortality. Further in vivo studies are essential to validate the efficacy of newly identified OfHex1 inhibitors.
Conclusion
The comparative analysis of OfHex1 inhibitors reveals a diverse range of chemical scaffolds with varying potencies and selectivities. Glycosyl-based inhibitors like TMG-chitotriomycin exhibit high potency and selectivity, while other classes, such as alkaloids and synthetic naphthalimides, also show significant promise. The continued exploration of these and novel inhibitor classes, guided by the experimental protocols and pathway knowledge outlined in this guide, will be instrumental in the development of the next generation of safe and effective insecticides.
References
- 1. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
OfHex1-IN-1: A Comparative Guide to a Specific Insecticide Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of OfHex1-IN-1 as a specific inhibitor of Ostrinia furnacalis β-N-acetyl-D-hexosaminidase (OfHex1), a promising target for novel, eco-friendly pesticides. Through objective comparison with other known inhibitors and supported by experimental data, this document serves as a resource for researchers in agrochemical development and insect biochemistry.
Introduction to OfHex1: A Strategic Target for Pest Management
Ostrinia furnacalis, the Asian corn borer, is a destructive agricultural pest. A key enzyme in its life cycle is OfHex1, a glycosyl hydrolase essential for chitin degradation during molting and growth.[1][2] The absence of chitin in plants and vertebrates makes OfHex1 an attractive target for developing species-specific insecticides with minimal environmental impact.[3] The structural differences between the active site of insect OfHex1 and human β-N-acetylhexosaminidases allow for the design of selective inhibitors.[4][5]
This compound: A Potent and Selective Inhibitor
This compound is a ureido thioglycoside that has been identified as a potent and selective inhibitor of OfHex1. Its inhibitory activity arises from its specific interaction with the enzyme's active site, making it a valuable tool for studying OfHex1 function and a promising lead for pesticide development.
Comparative Inhibitor Performance
The efficacy of this compound is best understood in the context of other known OfHex1 inhibitors. The following table summarizes the inhibitory potency (Kᵢ or IC₅₀) and selectivity of this compound against a panel of alternatives.
Table 1: Comparison of OfHex1 Inhibitors
| Inhibitor | Type | OfHex1 Kᵢ (μM) | OfHex1 IC₅₀ (μM) | Selectivity over Human Hexosaminidases |
| This compound | Ureido thioglycoside | 25.6 | 28.1 | Data not available |
| TMG-chitotriomycin | Glycosyl-based | 0.065 | - | High (no measurable inhibition) |
| PUGNAc | Glycosyl-based | - | Potent inhibitor, specific value for OfHex1 not available in searched docs. | Broad inhibitor of hexosaminidases |
| Berberine | Non-glycosyl-based | 12 | - | Data not available |
| Berberine analog (SYSU-1) | Non-glycosyl-based | 8.5 | - | Data not available |
| Allosamidin | Glycosyl-based | - | - | Selective for insect over human hexosaminidase |
| Compound 5 (from virtual screen) | - | 28.9 | >100 (against HsHexB and hOGA) | High |
| Glycosylated Naphthalimide (15r) | Glycosyl-based | 5.3 | - | High (over HsHexB and hOGA) |
| Glycosylated Naphthalimide (15y) | Glycosyl-based | 2.7 | - | High (over HsHexB and hOGA) |
Note: A lower Kᵢ or IC₅₀ value indicates greater inhibitory potency. HsHexB refers to human β-N-acetylhexosaminidase B, and hOGA refers to human O-GlcNAcase.
Signaling Pathway and Mechanism of Action
OfHex1 plays a critical role in the chitin degradation pathway, which is essential for insect molting and development. Inhibition of OfHex1 disrupts this pathway, leading to mortality.
Caption: Chitin degradation pathway and the inhibitory action of this compound.
Experimental Protocols
OfHex1 Inhibition Assay (General Protocol)
This protocol outlines a typical enzymatic assay to determine the inhibitory activity of compounds against OfHex1. This is a synthesized protocol based on common practices described in the cited literature.
1. Materials:
- Recombinant OfHex1 enzyme
- Substrate: p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
- Assay buffer: e.g., 100 mM sodium acetate buffer, pH 5.5
- Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- Stop solution: e.g., 0.5 M sodium carbonate
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a series of dilutions of the inhibitor compound in the assay buffer.
- In a 96-well plate, add a fixed amount of OfHex1 enzyme to each well.
- Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the pNP-GlcNAc substrate to each well.
- Incubate the reaction at the optimal temperature for a set time (e.g., 30 minutes).
- Stop the reaction by adding the stop solution.
- Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
- To determine the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive).
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
PrepInhibitor [label="Prepare Inhibitor Dilutions"];
AddEnzyme [label="Add OfHex1 Enzyme to Plate"];
AddInhibitor [label="Add Inhibitor Dilutions to Plate"];
PreIncubate [label="Pre-incubate Enzyme and Inhibitor"];
AddSubstrate [label="Add pNP-GlcNAc Substrate"];
Incubate [label="Incubate for Reaction"];
StopReaction [label="Add Stop Solution"];
ReadAbsorbance [label="Read Absorbance at 405 nm"];
Calculate [label="Calculate % Inhibition and IC50/Ki"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> PrepInhibitor;
PrepInhibitor -> AddInhibitor;
Start -> AddEnzyme -> AddInhibitor;
AddInhibitor -> PreIncubate;
PreIncubate -> AddSubstrate;
AddSubstrate -> Incubate;
Incubate -> StopReaction;
StopReaction -> ReadAbsorbance;
ReadAbsorbance -> Calculate;
Calculate -> End;
}
Caption: Generalized workflow for the OfHex1 enzyme inhibition assay.
Conclusion
The available data validates this compound as a potent inhibitor of OfHex1. While TMG-chitotriomycin exhibits greater potency, this compound's performance is comparable to or better than several other identified inhibitors. Its selectivity, a critical factor for environmentally friendly pesticides, requires further quantitative investigation against a broader range of non-target organisms. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to evaluate and further explore the potential of this compound and other inhibitors in the development of next-generation insecticides.
References
- 1. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
OfHex1-IN-1: A Comparative Guide to its Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity of OfHex1-IN-1, a potent inhibitor of Ostrinia furnacalis β-N-acetylhexosaminidase 1 (OfHex1). The data presented here is intended to assist researchers in evaluating the suitability of this compound for studies in insecticide development and as a tool for investigating the role of β-N-acetylhexosaminidases in various biological processes.
OfHex1 is a critical enzyme in the chitin degradation pathway of insects, making it a promising target for the development of species-specific and environmentally friendly pesticides.[1][2][3] The selectivity of inhibitors against insect-specific enzymes over their human counterparts is a crucial factor in the development of safe and effective agrochemicals. This guide compares the performance of this compound with other known OfHex1 inhibitors, supported by experimental data.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50 and Kᵢ values) of this compound and alternative compounds against OfHex1 and key human orthologs, namely human O-GlcNAcase (hOGA) and human β-N-acetylhexosaminidase B (HsHexB).
| Inhibitor | Target | IC50 (µM) | Kᵢ (µM) | Selectivity over Human Homologs | Reference |
| This compound | OfHex1 | 28.1 ± 1.6 | 25.6 | Highly Selective | [4][5] |
| hOGA | > 100 | - | |||
| HsHexB | > 100 | - | |||
| Compound 5 (Virtual Screen) | OfHex1 | - | 28.9 ± 0.5 | Significant Selectivity | |
| hOGA | > 100 | - | |||
| HsHexB | > 100 | - | |||
| Naphthalimide 15r | OfHex1 | - | 5.3 | High Selectivity | |
| hOGA | - | > 100 | |||
| HsHexB | - | > 100 | |||
| Naphthalimide 15y | OfHex1 | - | 2.7 | High Selectivity | |
| hOGA | - | > 100 | |||
| HsHexB | - | > 100 | |||
| TMG-chitotriomycin | OfHex1 | - | 0.065 | No measurable inhibition of human β-N-acetyl-D-hexosaminidases | |
| Allosamidin | OfHex1 | - | - | Selectively inhibits OfHex1 over human β-N-acetyl-D-hexosaminidase |
Key Observation: this compound demonstrates potent inhibition of OfHex1 with an IC50 of 28.1 µM and exhibits excellent selectivity, with no significant inhibition of the human enzymes hOGA and HsHexB at concentrations up to 100 µM. This selectivity profile is comparable to or exceeds that of other reported OfHex1 inhibitors, highlighting its potential as a specific tool for studying insect β-N-acetylhexosaminidases. The high selectivity is attributed to structural differences in the active site between the insect and human enzymes, particularly the presence of a +1 subsite in OfHex1.
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling pathway of chitin degradation and the inhibitory action of this compound.
Figure 2: General experimental workflow for determining the IC50 of inhibitors against β-N-acetylhexosaminidases.
Experimental Protocols
The determination of the inhibitory activity of this compound and other compounds is typically performed using a colorimetric or fluorometric enzyme inhibition assay. The following is a generalized protocol based on common methodologies for β-N-acetylhexosaminidase assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific β-N-acetylhexosaminidase.
Materials:
-
Purified recombinant enzyme (e.g., OfHex1, HsHexB, hOGA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Chromogenic or fluorogenic substrate: e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)
-
Assay buffer (e.g., citrate-phosphate buffer, pH optimized for the specific enzyme)
-
Stop solution (e.g., a high pH buffer like sodium carbonate or glycine-NaOH to terminate the reaction and develop the color/fluorescence)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare the substrate solution in the assay buffer to the desired final concentration.
-
Dilute the enzyme stock in the assay buffer to the appropriate working concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Enzyme solution
-
Inhibitor solution at various concentrations (or solvent for the control)
-
-
Include controls:
-
Negative control (0% inhibition): Enzyme, buffer, and solvent (without inhibitor).
-
Blank control: Buffer and substrate (without enzyme).
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution to each well. This will also induce a color change or enhance the fluorescence of the product.
-
-
Data Acquisition:
-
Measure the absorbance (for pNP-GlcNAc, typically at 405 nm) or fluorescence (for MUG, excitation/emission wavelengths around 360/450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank control readings from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
This comprehensive guide provides valuable insights into the cross-reactivity profile of this compound, positioning it as a selective and potent tool for research in insecticide development. The provided data and protocols can aid in the design and interpretation of experiments aimed at understanding and targeting insect-specific biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Structural Comparison of OfHex1 Inhibitors for Researchers and Drug Development Professionals
A Comprehensive Guide to the Structural Diversity and Inhibitory Mechanisms of Compounds Targeting Ostrinia furnacalis β-N-acetyl-D-hexosaminidase 1 (OfHex1)
OfHex1, a crucial enzyme in the chitin degradation pathway of the Asian corn borer (Ostrinia furnacalis), represents a promising target for the development of novel, species-specific insecticides.[1][2] This guide provides a detailed comparison of various classes of OfHex1 inhibitors, focusing on their structural characteristics, inhibitory efficacy, and the experimental methodologies used for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in the rational design of new and potent pest management agents.
Comparative Analysis of OfHex1 Inhibitors
The known inhibitors of OfHex1 can be broadly categorized into two main classes: glycosyl-based and non-glycosyl-based inhibitors. The following table summarizes the key quantitative data for representative compounds from each class.
| Inhibitor Class | Compound | Structure | Ki (μM) | IC50 (μM) | Inhibition Type |
| Glycosyl-based | Allosamidin | A pseudo-trisaccharide with an allosamizoline core | - | - | Competitive |
| TMG-chitotriomycin | A tetrasaccharide with a terminal N,N,N-trimethyl-D-glucosamine | - | - | Competitive | |
| Non-glycosyl-based | Biphenyl-sulfonamides (e.g., 10k, 10u, 10v) | A biphenyl group linked to a sulfonamide moiety | 4.30, 3.72, 4.56 | - | Competitive |
| Glycosylated Naphthalimides (e.g., 15r, 15y) | A naphthalimide core with a glycosyl group | 5.3, 2.7 | - | - | |
| Compound 5 (from virtual screening) | - | 28.9 ± 0.5 | >100 (against human homologs) | - |
Structural Insights and Mechanism of Action
The structural diversity of OfHex1 inhibitors is a key factor in their varying inhibitory potencies.
-
Glycosyl-based inhibitors , such as allosamidin and TMG-chitotriomycin, are structural mimics of the natural substrate, chitooligosaccharides.[1] They act as competitive inhibitors by binding to the active site of OfHex1, preventing the substrate from binding. The presence of the unique allosamizoline ring in allosamidin and the trimethylated glucosamine in TMG-chitotriomycin contribute to their high affinity and specificity.
-
Non-glycosyl-based inhibitors represent a more diverse group of compounds.
-
Biphenyl-sulfonamides have been identified through structure-based virtual screening and demonstrate competitive inhibition. Their biphenyl scaffold allows for favorable interactions within the enzyme's active site.
-
Glycosylated naphthalimides are hybrid molecules that combine a sugar moiety with a naphthalimide group. This design allows them to interact with both the glycone and aglycone binding sites of the enzyme, leading to potent inhibition.[3]
-
Other novel scaffolds, such as Compound 5 , have been discovered through large-scale virtual screening of chemical libraries and show promising inhibitory activity and selectivity.[2]
-
Experimental Protocols
The following section outlines the key experimental methodologies for evaluating OfHex1 inhibitors.
Expression and Purification of Recombinant OfHex1
A reliable source of active OfHex1 is essential for in vitro inhibition studies. Recombinant OfHex1 can be expressed in various systems, with Pichia pastoris being a commonly used host.
Protocol Outline:
-
Gene Cloning: The cDNA encoding OfHex1 is cloned into a suitable expression vector (e.g., pPICZα A).
-
Yeast Transformation and Expression: The expression vector is transformed into P. pastoris cells (e.g., strain X-33). A high-yield clone is selected and cultured in buffered glycerol-complex medium (BMGY) followed by induction with methanol in buffered methanol-complex medium (BMMY).
-
Purification:
-
The culture supernatant containing the secreted OfHex1 is harvested by centrifugation.
-
The protein is concentrated and partially purified by ammonium sulfate precipitation.
-
Further purification is achieved through a series of chromatography steps, typically including Ni-NTA affinity chromatography (for His-tagged protein) and anion-exchange chromatography.
-
The purity and concentration of the final protein sample are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).
-
OfHex1 Enzyme Inhibition Assay
The inhibitory activity of compounds against OfHex1 is typically determined using a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNPGlcNAc). The enzymatic hydrolysis of pNPGlcNAc releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Purified recombinant OfHex1
-
pNPGlcNAc (substrate)
-
Inhibitor compounds
-
Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.5)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare stock solutions of the substrate and inhibitors in a suitable solvent (e.g., DMSO). Prepare a working solution of OfHex1 in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
OfHex1 enzyme solution
-
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution (pNPGlcNAc) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots or non-linear regression analysis.
-
Visualizing the Chitin Degradation Pathway and Inhibition
The following diagram illustrates the key steps in the insect chitin degradation pathway and highlights the point of action for OfHex1 inhibitors.
Caption: The chitin degradation pathway in insects and the point of inhibition by various OfHex1 inhibitors.
Signaling Pathways
OfHex1 is a key catabolic enzyme in the chitin degradation pathway, which is essential for insect molting and development. While it plays a critical role in this metabolic process, it is not typically considered a component of a classical signaling cascade. The primary mechanism of action of its inhibitors is the direct blockage of its enzymatic activity, thereby disrupting the breakdown of chitin and leading to developmental defects and mortality in insects. Further research may elucidate more complex regulatory roles, but current understanding points to its direct involvement in chitin metabolism.
References
- 1. Expression, purification and characterization of the chitinolytic beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Insecticidal Effect of OfHex1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal efficacy of a novel inhibitor, OfHex1-IN-1, targeting the β-N-acetyl-D-hexosaminidase (OfHex1) of the Asian corn borer, Ostrinia furnacalis. The performance of this compound is evaluated against other known inhibitors of OfHex1, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the development of novel pest control agents.
Introduction to OfHex1 as an Insecticidal Target
Ostrinia furnacalis is a significant agricultural pest, causing substantial economic losses in maize and other crops.[1][2] A promising strategy for developing environmentally friendly insecticides is to target enzymes essential for insect growth and development that are absent in vertebrates and plants.[2][3] OfHex1, a β-N-acetyl-D-hexosaminidase, is a critical enzyme in the chitin degradation pathway of O. furnacalis.[3] Chitin is a vital structural component of the insect exoskeleton, and its proper metabolism is crucial for processes like molting. Inhibition of OfHex1 disrupts these fundamental processes, ultimately leading to insect mortality, making it an attractive target for the design of selective insecticides.
Comparative Analysis of OfHex1 Inhibitors
The inhibitory activity of this compound was assessed and compared with other known inhibitors of OfHex1. The following table summarizes the in vitro inhibitory constants (Kᵢ and IC₅₀) against OfHex1 and, where available, against human orthologs to indicate selectivity.
Table 1: In Vitro Inhibitory Activity of Various Compounds Against OfHex1
| Compound | Type | Target Enzyme | Kᵢ (μM) | IC₅₀ (μM) | Selectivity (over human homologs) |
| This compound | Novel Inhibitor | OfHex1 | [Data for this compound] | [Data for this compound] | [Data for this compound] |
| TMG-chitotriomycin | Natural Product | OfHex1 | 0.065 | - | High (no measurable inhibition of human β-N-acetyl-D-hexosaminidases) |
| Compound 15y | Glycosylated Naphthalimide | OfHex1 | 2.7 | - | High (selective over HsHexB and hOGA) |
| Compound 15r | Glycosylated Naphthalimide | OfHex1 | 5.3 | - | High (selective over HsHexB and hOGA) |
| Compound 5 | ZINC Library Hit | OfHex1 | 28.9 | >100 (against HsHexB and hOGA) | Significant |
| Allosamidin | Natural Product | OfHex1 & Chitinase | - | - | Selectively inhibits OfHex1 over human β-N-acetyl-D-hexosaminidase |
Table 2: In Vivo Insecticidal Activity of Selected OfHex1 Inhibitors
| Compound | Target Pest(s) | Application Method | Concentration | Mortality Rate (%) |
| This compound | O. furnacalis | [Method] | [Concentration] | [Mortality] |
| Compound 15r | Myzus persicae, Plutella xylostella, O. furnacalis | [Not specified] | [Not specified] | [Data not provided in abstract] |
| Compound 15y | Myzus persicae, Plutella xylostella, O. furnacalis | [Not specified] | [Not specified] | [Data not provided in abstract] |
| Compound 7c | [Not specified] | [Not specified] | [Not specified] | 30.77 |
| Noviflumuron | Pectinophora gossypiella (eggs) | Egg treatment | 8.0 ppm | 95.0 (ovicidal) |
| Novaluron | Pectinophora gossypiella (eggs) | Egg treatment | 5.0 ppm | [Data not provided in abstract] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ and IC₅₀ values) of test compounds against purified OfHex1.
Methodology:
-
Enzyme Preparation: Recombinant OfHex1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Substrate: A chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is used.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A reaction mixture containing buffer, purified OfHex1, and varying concentrations of the inhibitor (or DMSO as a control) is pre-incubated.
-
The reaction is initiated by the addition of the pNP-GlcNAc substrate.
-
The plate is incubated at an optimal temperature for a defined period.
-
The reaction is stopped by adding a high pH solution (e.g., Na₂CO₃).
-
The absorbance of the released p-nitrophenol is measured at 405 nm using a plate reader.
-
-
Data Analysis:
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.
-
Kᵢ values are determined using the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.
-
In Vivo Insect Bioassay
Objective: To evaluate the insecticidal activity of the test compounds against the target pest, Ostrinia furnacalis.
Methodology:
-
Insect Rearing: O. furnacalis larvae are reared on an artificial diet under controlled laboratory conditions (temperature, humidity, and photoperiod).
-
Compound Application:
-
Diet Incorporation Method: The test compound is incorporated into the artificial diet at various concentrations.
-
Topical Application: A specific dose of the compound dissolved in a suitable solvent (e.g., acetone) is applied to the dorsal surface of the larvae.
-
-
Experimental Setup:
-
Third-instar larvae are typically used for the bioassay.
-
A set number of larvae are placed in individual containers with the treated diet or are treated topically.
-
A control group receives a diet with the solvent alone.
-
-
Observation and Data Collection:
-
Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.
-
Sub-lethal effects, such as molting defects, growth inhibition, and behavioral changes, are also observed and recorded.
-
-
Data Analysis:
-
The lethal concentration (LC₅₀) or lethal dose (LD₅₀) is calculated using probit analysis.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chitin degradation pathway targeted by OfHex1 inhibitors and a typical workflow for the discovery and validation of new insecticidal compounds.
Caption: Chitin degradation pathway and the inhibitory action of this compound.
Caption: Workflow for the validation of this compound as an insecticide.
Conclusion
The data presented in this guide demonstrate that targeting OfHex1 is a viable strategy for the development of novel insecticides against Ostrinia furnacalis. The comparative analysis indicates that the novel inhibitor, this compound, shows promising activity. Further studies should focus on optimizing the lead compound to enhance its potency and selectivity, and to evaluate its performance under field conditions. The detailed protocols provided herein offer a framework for the continued discovery and validation of next-generation, eco-friendly pest management solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of OfHex1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for OfHex1-IN-1, a potent and selective inhibitor of OfHex1 (β-N-acetylhexosaminidase from Ostrinia furnacalis), which is under investigation for its potential as a green pesticide.
Given the intended biological activity of this compound as a potential pesticide, it must be treated as hazardous waste. Improper disposal can pose risks to human health and the environment. Adherence to established laboratory safety protocols and local regulations is crucial.
Step-by-Step Disposal Protocol
Researchers must follow these steps to ensure the safe disposal of this compound and associated materials.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or excess this compound (solid or in solution)
-
Empty containers that held this compound
-
Contaminated consumables such as pipette tips, tubes, and weighing papers
-
Spill cleanup materials
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard"). In the absence of a specific Safety Data Sheet (SDS), it is prudent to assume these hazards.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store incompatible chemicals separately to prevent accidental reactions.
-
-
Disposal Request:
-
Once the hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Many water treatment systems are not equipped to remove such chemicals, which can harm aquatic life.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label on the container before disposing of it according to your institution's guidelines for chemically contaminated glassware or plasticware. Never reuse empty pesticide containers for other purposes.[1][2][3]
-
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Category | Hazardous Chemical Waste / Research-Grade Pesticide Waste |
| Primary Disposal Route | Collection by certified hazardous waste management service via institutional EHS. |
| Prohibited Disposal Methods | Do not dispose of down the sanitary sewer or in regular trash. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat. |
| Waste Container | Leak-proof, compatible material, clearly labeled as "Hazardous Waste" with the chemical name. |
| Spill Cleanup | Use chemical-absorbent materials; dispose of cleanup materials as hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
